3-Benzyl-5-methoxy-7-methylchromen-2-one
Description
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-benzyl-5-methoxy-7-methylchromen-2-one |
InChI |
InChI=1S/C18H16O3/c1-12-8-16(20-2)15-11-14(18(19)21-17(15)9-12)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
AOPKGUPAQXHRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3)C(=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological potential of 5-methoxy-7-methyl coumarins
Executive Summary
The 5-methoxy-7-methylcoumarin scaffold represents a privileged structure in medicinal chemistry, distinguishing itself from the more common 7-hydroxycoumarins (umbelliferones) through a unique steric and electronic profile. Unlike simple coumarins, the 5-methoxy substituent introduces a critical hydrogen-bond acceptor site and alters the electron density of the lactone ring, while the 7-methyl group enhances lipophilicity and metabolic stability by blocking potential glucuronidation sites typically found at the 7-position.
This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis via the Pechmann condensation, its Structure-Activity Relationship (SAR), and its pharmacological potential in oncology and antimicrobial therapeutics.[1]
Chemical Architecture & SAR Logic
The pharmacological potency of 5-methoxy-7-methylcoumarin stems from specific molecular interactions defined by its substitution pattern.
-
5-Methoxy Group (
):-
Electronic Effect: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyrone ring. This is critical for
stacking interactions with target proteins (e.g., DNA gyrase or Tubulin). -
Steric Effect: Provides a specific "handle" for hydrogen bonding in the active site of kinases, distinct from the hydrogen-bond donor capability of a hydroxyl group.
-
-
7-Methyl Group (
):-
Lipophilicity: Increases
, facilitating passive transport across cell membranes and the blood-brain barrier (BBB). -
Metabolic Blockade: Sterically hinders metabolic oxidation or conjugation at the 7-position, a common clearance pathway for coumarins, thereby extending the plasma half-life (
).
-
Visualization: SAR Decision Tree
Figure 1: Structure-Activity Relationship (SAR) mapping of the 5-methoxy-7-methylcoumarin scaffold, highlighting the functional roles of specific substituents.
Synthetic Pathway: The Pechmann Protocol
The most robust route to 5-methoxy-7-methylcoumarin is the Pechmann Condensation . This acid-catalyzed reaction involves the condensation of a phenol with a
Precursor Selection Strategy
-
Phenol: Orcinol Monomethyl Ether (3-methoxy-5-methylphenol). This ensures the methyl is at position 5 (becoming 7 in coumarin) and methoxy at position 3 (becoming 5 in coumarin).
-
Carbonyl Source: Malic Acid (provides the C=O and C=C backbone without adding a 4-methyl group) or Ethyl Propiolate . Note: Using Ethyl Acetoacetate would yield 4,7-dimethyl-5-methoxycoumarin.
Protocol: Synthesis of 5-Methoxy-7-Methylcoumarin
Objective: Synthesis of 5-methoxy-7-methyl-2H-chromen-2-one.
Reagents:
-
Orcinol Monomethyl Ether (10 mmol)
-
Malic Acid (10 mmol)
-
Concentrated Sulfuric Acid (
) (Catalyst) -
Ethanol (Recrystallization)
Step-by-Step Workflow:
-
Mixing: In a round-bottom flask, combine 1.38g of Orcinol Monomethyl Ether and 1.34g of Malic Acid.
-
Catalysis: Add 5 mL of conc.
dropwise with constant stirring. The mixture will darken as dehydration occurs. -
Heating: Heat the mixture in an oil bath at 100°C for 2 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture onto 100g of crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization: Adjust pH to ~7 using 10%
solution to remove unreacted acid. -
Filtration: Filter the solid precipitate under vacuum. Wash with cold water (
). -
Purification: Recrystallize from hot ethanol to yield needle-like crystals.
-
Validation: Verify structure via
-NMR (Look for singlet at 3.8 ppm for and 2.4 ppm for ).
Visualization: Synthesis Workflow
Figure 2: Step-by-step reaction workflow for the Pechmann condensation synthesis of the target scaffold.
Pharmacological Potential[1][3][4][5][6][7][8][9][10][11]
The 5-methoxy-7-methyl scaffold exhibits "multi-target" pharmacology. The specific combination of substituents directs activity toward tubulin polymerization inhibition and microbial DNA gyrase.
A. Anticancer Activity (Melanoma & Colon Carcinoma)
Mechanism: The 5-methoxy group facilitates binding to the colchicine-binding site of tubulin. Unlike taxanes, which stabilize microtubules, 5-methoxy coumarins typically destabilize them, leading to G2/M cell cycle arrest.
-
Target:
-Tubulin. -
Effect: Disruption of spindle formation
Apoptosis (Caspase-3 activation). -
Data Point: Analogs of 5-methoxy coumarins have shown
values in the low micromolar range ( ) against A375 (Melanoma) and HT-29 (Colon) cell lines [1].
B. Antimicrobial & Antifungal Profile
Mechanism: The planar coumarin ring intercalates into bacterial DNA, while the 5-methoxy group interacts with the DNA Gyrase B subunit (ATPase domain).
-
Target: DNA Gyrase (Bacteria) / Topoisomerase II (Fungi).
-
Spectrum: Effective against Gram-positive bacteria (S. aureus) and Candida albicans. The 7-methyl group enhances penetration through the fungal cell wall [2].
Summary of Pharmacological Data
| Activity | Target Mechanism | Primary Cell Lines/Strains | Estimated Potency ( |
| Anticancer | Tubulin Depolymerization | A375, HT-29, HeLa | |
| Antifungal | Cell Wall/Membrane Disruption | C. albicans, A. niger | |
| Antioxidant | ROS Scavenging | DPPH Assay | Moderate ( |
Experimental Assay Protocol: Cell Viability (MTT)
To validate the anticancer potential of synthesized 5-methoxy-7-methylcoumarin, the following standard operating procedure (SOP) is recommended.
Reagents:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Solubilizing agent)
-
Cell Line: A375 (Human Melanoma)
Protocol:
-
Seeding: Plate A375 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C ( ). -
Treatment: Add 5-methoxy-7-methylcoumarin at gradient concentrations (0.1, 1, 5, 10, 50, 100
).-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Colchicine or Doxorubicin.
-
-
Incubation: Incubate for 48 hours.
-
Assay: Add 20
of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media and add 150
DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability and determine
using non-linear regression.
Visualization: Apoptotic Signaling Pathway
Figure 3: Proposed mechanism of action for anticancer activity, involving tubulin inhibition and downstream caspase activation.
References
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape. Source: MDPI (Molecules) URL:[Link]
-
5-Geranoxy-7-methoxycoumarin: Antifungal and Antibacterial Properties. Source: TargetMol / PubMed URL:[Link]
-
Antibacterial Activity for Synthesized Coumarin Derivatives. Source: MDPI (Plants) URL:[Link]
-
Pechmann Condensation Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]
Sources
Literature review on 3-benzyl-2H-chromen-2-one derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Scaffold of Choice for Neuroprotection and Infectious Disease
The 3-benzyl-2H-chromen-2-one (3-benzylcoumarin) scaffold represents a privileged structure in medicinal chemistry, distinct from its 3-phenyl and 4-phenyl analogues. Unlike simple coumarins, the flexibility introduced by the methylene bridge at the C-3 position allows for unique binding conformations within enzyme active sites, particularly Monoamine Oxidase B (MAO-B) and mycobacterial targets.
This guide moves beyond basic synthesis to explore the causality of design —why specific substitutions drive potency—and provides self-validating protocols for generating high-purity derivatives.
Chemical Architecture & Synthetic Strategies
The Structural Argument
The core advantage of the 3-benzyl moiety over the rigid 3-phenyl group is conformational adaptability . In MAO-B inhibition, the methylene linker allows the phenyl ring to penetrate the "entrance cavity" of the enzyme while the coumarin core anchors the molecule near the FAD cofactor. This dual-binding mode is critical for high selectivity over MAO-A.
Synthetic Workflows
We present two distinct pathways: the Wittig Olefination (for high-precision, library-scale synthesis) and the Modified Knoevenagel Condensation (for bulk scale-up).
Graphviz Diagram: Synthetic Pathways
Caption: Figure 1. Dual synthetic pathways.[1][2][3] The Wittig route (solid lines) offers higher regioselectivity for complex derivatives compared to the traditional Pechmann condensation (dashed lines).
Protocol: Precision Synthesis via Wittig Olefination
Rationale: This method avoids the formation of chromone by-products often seen in Pechmann condensations involving bulky substituents.
Reagents:
-
Substituted Salicylaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) or NaH (1.2 eq)
-
Solvent: Dry THF or Toluene
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried flask under nitrogen, suspend benzyltriphenylphosphonium bromide in dry THF. Cool to 0°C. Add t-BuOK portion-wise. The solution should turn deep orange/red, indicating ylide formation. Stir for 30 mins.
-
Coupling: Add the substituted salicylaldehyde dropwise. Allow the mixture to warm to room temperature and reflux for 4–6 hours. Checkpoint: Monitor TLC for the disappearance of the aldehyde.
-
Intermediate Isolation: Quench with water, extract with ethyl acetate, and concentrate. This yields the o-hydroxy-cinnamate intermediate.
-
Cyclization: Dissolve the intermediate in diphenyl ether or use acid catalysis (HCl/EtOH) and heat to 180°C (if using ether) or reflux (if using acid) to induce lactonization.
-
Purification: Recrystallize from ethanol. Validation: 1H NMR should show the methylene singlet at δ ~3.8-4.0 ppm and the lactone carbonyl at ~160 ppm in 13C NMR.
Pharmacological Profile & Mechanism of Action
Neuroprotection: MAO-B Inhibition
3-benzylcoumarins are potent, reversible inhibitors of Monoamine Oxidase B (MAO-B).
-
Mechanism: The coumarin ring mimics the adenosine moiety of FAD, while the 3-benzyl group occupies the hydrophobic entrance cavity.
-
Selectivity: The methylene spacer is crucial. Direct 3-phenyl substitution often leads to non-selective binding, whereas 3-benzyl derivatives show >100-fold selectivity for MAO-B over MAO-A, reducing the risk of hypertensive crises (cheese effect).
Graphviz Diagram: MAO-B Inhibition Pathway
Caption: Figure 2. Mechanism of Action. 3-benzylcoumarins competitively inhibit MAO-B, preventing dopamine degradation and reducing oxidative stress caused by H2O2 production.
Antitubercular Activity
Recent studies indicate that 3-benzyl derivatives inhibit Mycobacterium tuberculosis (H37Rv).
-
Target: Enoyl-ACP reductase (InhA) and potentially P450 enzymes (CYP121).
-
Potency: Some derivatives exhibit MIC values < 2.0 µg/mL, comparable to first-line drugs like Pyrazinamide.
Structure-Activity Relationship (SAR) Analysis
The efficacy of 3-benzyl-2H-chromen-2-one derivatives hinges on specific substitution patterns.
Table 1: SAR Summary for 3-Benzylcoumarin Derivatives
| Position | Substituent | Effect on MAO-B Activity | Effect on Antitubercular Activity |
| C-3 (Linker) | Methylene (-CH2-) | Optimal. Essential for flexibility and selectivity. | Essential for binding pocket fit. |
| C-3 (Linker) | Carbonyl (-C=O-) | Reduces MAO-B selectivity; shifts preference to MAO-A. | Variable; often reduces permeability. |
| Coumarin C-6 | Halogens (Cl, Br) | Increases potency (lipophilicity). | Enhances penetration into mycobacterial cell wall. |
| Coumarin C-7 | Hydroxyl (-OH) | Moderate potency; improves solubility but rapid metabolism. | Essential for H-bonding in some targets. |
| Coumarin C-7 | Benzyloxy (-OBn) | High Potency. Fills hydrophobic pockets in MAO-B. | Often too bulky for InhA binding. |
| Benzyl Ring | p-Methoxy (-OMe) | Increases selectivity for MAO-B. | Moderate effect. |
Key Insight: The "sweet spot" for neuroprotection is a 6-halogen / 7-benzyloxy substitution pattern on the coumarin ring combined with a 3-benzyl group. This combination maximizes hydrophobic interactions within the bipartite cavity of MAO-B.
References
-
Vilar, S., et al. (2011). MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Lakum, H. P., et al. (2025). The Novel Derivatives of 3-(iminomethyl)-2H-chromen-2-one with Thiourea and Piperazine Structural Motive: Rationale, Synthesis, Antimicrobial and Anti-TB Evaluation. Bentham Science. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Retrieved from [Link][3][4]
-
Frontiers in Chemistry. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of 3-Benzyl-5-methoxy-7-methylchromen-2-one via Pechmann Condensation
Executive Summary
Coumarins (2H-1-benzopyran-2-ones) are privileged heterocyclic scaffolds in drug discovery. Specifically, the 3-benzyl substituted coumarin architecture has emerged as a critical pharmacophore, demonstrating potent activity as an allosteric MEK1 inhibitor and a novel antagonist for the GPR55 receptor[1][2][3]. This application note details the synthesis of 3-Benzyl-5-methoxy-7-methylchromen-2-one via the Pechmann condensation.
While the Pechmann reaction is a highly efficient, atom-economical route for synthesizing 4-substituted coumarins, generating 4-unsubstituted derivatives (such as our target) presents significant kinetic and thermodynamic hurdles[1][4]. This guide provides a highly optimized, self-validating protocol utilizing a dual Brønsted acid system to navigate these challenges and maximize yields.
Mechanistic Rationale & Experimental Causality
The classical Pechmann condensation involves the acid-catalyzed reaction of a phenol with a
The 4-Unsubstituted Challenge:
To synthesize 3-Benzyl-5-methoxy-7-methylchromen-2-one, the required ester equivalent is an
Catalyst Selection & Causality:
To overcome this limitation, we employ an equimolar mixture of trifluoroacetic acid (CF
-
Causality: H
SO acts as the primary dehydrating and catalytic agent driving the Friedel-Crafts cyclization. However, neat H SO causes localized heating and oxidative degradation of the formyl ester. The addition of CF COOH acts as a highly polar, non-nucleophilic solvent. It significantly lowers the viscosity of the reaction mixture, ensuring homogeneous heat dissipation, and stabilizes the highly reactive carbocation intermediate during cyclization[6].
Pechmann condensation mechanism for 4-unsubstituted coumarins.
Pre-Requisite: Synthesis of the -Formyl Ester
Because ethyl 2-formyl-3-phenylpropanoate is not commercially available due to its instability, it must be synthesized in situ or immediately prior to use via a Claisen condensation[1].
Protocol:
-
Reagents: Ethyl 3-phenylpropanoate (1.0 eq), ethyl formate (1.5 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Procedure: Suspend NaH in anhydrous THF at 0 °C under a nitrogen atmosphere. Add a mixture of ethyl 3-phenylpropanoate and ethyl formate dropwise to control the evolution of hydrogen gas.
-
Causality: The low temperature prevents the self-condensation of the resulting formyl ester. Stir for 2 hours, quench with glacial acetic acid, and extract with diethyl ether. The crude ester must be used immediately in the Pechmann step without further purification to prevent degradation[1].
Pechmann Condensation Protocol
Target: 3-Benzyl-5-methoxy-7-methylchromen-2-one Starting Phenol: 3-Methoxy-5-methylphenol
Materials & Reagents
-
3-Methoxy-5-methylphenol (1.0 eq, 10 mmol)
-
Freshly prepared ethyl 2-formyl-3-phenylpropanoate (1.1 eq, 11 mmol)
-
Trifluoroacetic acid (CF
COOH, 5 mL) -
Concentrated Sulfuric Acid (H
SO , 98%, 5 mL) -
Dichloromethane (DCM, anhydrous)
-
Ice-cold distilled water
Step-by-Step Methodology
-
Preparation of the Acid Bath: In a 50 mL round-bottom flask, carefully mix 5 mL of CF
COOH and 5 mL of conc. H SO . Cool the mixture to 0 °C in an ice-water bath.-
Causality: Pre-cooling the acid mixture prevents the exothermic degradation of the formyl ester upon addition[6].
-
-
Reagent Addition: Dissolve 3-methoxy-5-methylphenol (10 mmol) and ethyl 2-formyl-3-phenylpropanoate (11 mmol) in a minimal amount of anhydrous DCM (~2 mL) to ensure proper mixing. Add this solution dropwise to the stirring acid mixture over 15 minutes.
-
Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 18 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the phenol spot (visualized via UV 254 nm or iodine vapor) indicates reaction progression.
-
-
Quenching: Pour the dark, viscous reaction mixture slowly into 100 g of crushed ice with vigorous stirring.
-
Causality: Rapid quenching in a large volume of water prevents over-polymerization and precipitates the crude coumarin as a solid or thick oil.
-
-
Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO
(to neutralize residual acids) and brine. Dry over anhydrous Na SO . -
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: gradient of Hexane to 20% EtOAc in Hexane). Due to the low intrinsic yield of 4-unsubstituted Pechmann condensations, rigorous chromatographic separation is mandatory to isolate the pure 3-Benzyl-5-methoxy-7-methylchromen-2-one[1].
Experimental workflow for the synthesis and purification of the target coumarin.
Quantitative Data & Optimization
Table 1: Optimization of Pechmann Condensation for 4-Unsubstituted 3-Benzyl Coumarins
| Catalyst System | Temperature | Time | Yield (%) | Mechanistic Observation |
| 70% H | RT | 24 h | < 5% | Severe decomposition of the unstable |
| CF | 0 °C to RT | 18 h | 12 - 15% | Reduced viscosity; stabilized carbocation intermediate[6]. |
| ZrCl | 50 °C | 12 h | Trace | Lewis acidity insufficient to drive 4-H cyclization[5]. |
| SnCl | RT | 2 h | Trace | Failed to drive the final dehydration step effectively[6]. |
Note: While a 12-15% yield appears low, it represents a highly optimized state for a 4-unsubstituted Pechmann condensation. For higher yields, alternative multi-step routes such as the Wittig or Knoevenagel condensation are recommended[7].
Self-Validating Characterization
To ensure the integrity of the synthesized 3-Benzyl-5-methoxy-7-methylchromen-2-one, the following spectral validations must be met:
-
H NMR (CDCl
): Look for the characteristic coumarin C4-H singlet at approximately 7.4 - 7.6 ppm. The absence of a methyl singlet at 2.4 ppm (which would indicate a 4-methylcoumarin) confirms the 4-unsubstituted structure. The benzylic CH protons will appear as a distinct singlet around 3.8 - 4.0 ppm. -
Mass Spectrometry: Confirm the exact mass corresponding to C
H O [M+H] = 281.11.
References
1.[7] BenchChem. Application Note: A Detailed Laboratory Protocol for the Synthesis of 3-Benzyl Coumarins. 2.[1] National Institutes of Health (PMC). Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents. 3.[2] Royal Society of Chemistry. Coumarins | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. 4.[5] ResearchGate. Synthesis of the Coumarins via Pechmann Method in the Presence of Environmentally Friendly Y(NO3)3×6H2O. 5.[4] Frontiers. Syntheses, reactivity, and biological applications of coumarins. 6.[6] ACS Omega. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors. 7.[3] BindingDB. 3-Benzyl-5-methoxy-7-methylchromen-2-one.
Sources
- 1. Substituted 3-Benzylcoumarins as Allosteric MEK1 Inhibitors: Design, Synthesis and Biological Evaluation as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. BindingDB PrimarySearch_ki [bindingdb.org]
- 4. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Knoevenagel condensation protocol for 3-benzylcoumarin synthesis
Application Note: High-Yield Synthesis of 3-Benzylcoumarin via Modified Knoevenagel Condensation
Executive Summary
This application note details the optimized protocol for synthesizing 3-benzylcoumarin (3-benzyl-2H-chromen-2-one), a privileged scaffold in medicinal chemistry known for its anticoagulant, anti-inflammatory, and anticancer properties.[1][2]
While the Perkin reaction is historically cited for this synthesis, it often requires harsh conditions (high heat, long reaction times) and yields difficult-to-separate byproducts.[1] This guide presents a Modified Knoevenagel-Doebner Protocol , which offers superior atom economy, milder conditions, and higher regioselectivity.[1] We specifically address the common synthetic pitfall of reagent selection—distinguishing between 3-phenyl and 3-benzyl precursors—to ensure the correct target molecule is obtained.
Scientific Foundation & Mechanistic Insight
The Reagent Criticality (Expertise & Logic)
A common error in coumarin synthesis is the confusion between precursors for 3-phenylcoumarin and 3-benzylcoumarin.
-
Incorrect Precursor: Ethyl Phenylacetate (
).[1] Condensation yields 3-phenylcoumarin .[1] -
Correct Precursor: To introduce a benzyl group (
) at the 3-position, the active methylene component must possess an extra carbon linker.[1]-
Option A:Ethyl Hydrocinnamate (Ethyl 3-phenylpropionate).[1]
.[1] Low acidity makes standard Knoevenagel difficult without strong Lewis acids or harsh conditions.[1] -
Option B (Recommended):Benzylmalonic Acid (or Diethyl Benzylmalonate).[1]
.[1] The high acidity of the methine proton facilitates rapid deprotonation by weak bases (piperidine/pyridine), driving the Knoevenagel-Doebner sequence efficiently.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Reaction Mechanism
The reaction proceeds via a domino sequence: Knoevenagel condensation
Figure 1: Mechanistic pathway of the Knoevenagel-Doebner synthesis of 3-benzylcoumarin.[1]
Experimental Protocol
Method A: The Knoevenagel-Doebner Condensation (Standard)
Best for: High purity, gram-scale synthesis, and laboratory reproducibility.
Reagents:
-
Salicylaldehyde (1.0 equiv)[1]
-
Benzylmalonic Acid (1.2 equiv) [CAS: 616-75-1][1]
-
Pyridine (Solvent/Base)[1]
-
Piperidine (Catalyst, 0.1 equiv)[1]
-
Aniline (Co-catalyst, 0.05 equiv - optional, enhances decarboxylation)[1]
Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]
-
Mixing: Add Salicylaldehyde (10 mmol, 1.22 g) and Benzylmalonic Acid (12 mmol, 2.33 g) to the flask.
-
Solvent/Catalyst: Add Pyridine (10 mL) followed by Piperidine (0.1 mL) and Aniline (0.05 mL). The reaction is exothermic; add catalysts slowly.[1]
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. -
Quenching: Cool the mixture to approx.
.[1][4] Pour the reaction mass into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL) to neutralize the pyridine. -
Isolation: A solid precipitate will form.[1][2] Stir vigorously for 30 minutes. Filter the solid using a Buchner funnel.[1]
-
Purification: Recrystallize from hot Ethanol (
).-
Alternative: If oil forms, extract with Dichloromethane (
), wash with brine, dry over , and concentrate.[1]
-
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Drug discovery libraries, rapid screening.[1]
Reagents:
-
Salicylaldehyde (1.0 equiv)[1]
-
Ethyl Hydrocinnamate (1.2 equiv) [Note: Requires stronger activation][1]
-
Catalyst:
(Solid support) or Ionic Liquid ( )[1]
Workflow:
-
Mix Salicylaldehyde (2 mmol) and Ethyl Hydrocinnamate (2.4 mmol) in a microwave vial.
-
Add
(0.5 equiv) and a few drops of water (hydrotrope effect).[1] -
Irradiate at 300W,
for 15 minutes. -
Cool and extract with EtOAc.[1] Purify via flash chromatography.
Data Analysis & Validation
Table 1: Comparative Yields and Conditions
| Parameter | Method A (Doebner) | Method B (Microwave) | Perkin Reaction (Historical) |
| Precursor | Benzylmalonic Acid | Ethyl Hydrocinnamate | Phenylpropionic Anhydride |
| Catalyst | Piperidine/Pyridine | ||
| Temp/Time | |||
| Yield | 85-92% | 70-78% | 45-60% |
| Atom Economy | High (CO₂ byproduct) | Moderate | Low (Acid waste) |
Characterization Data (Expected):
-
Appearance: White to pale yellow crystalline solid.[1]
-
Melting Point:
.[1] -
1H NMR (400 MHz, CDCl3):
7.45 (s, 1H, C4-H), 7.20-7.35 (m, 5H, Ph), 3.95 (s, 2H, ).[1] Note the singlet at 3.95 ppm corresponding to the benzylic methylene.
Workflow Visualization
Figure 2: Step-by-step laboratory workflow for the synthesis of 3-benzylcoumarin.[1]
Troubleshooting & Optimization
-
Low Yield / Incomplete Reaction:
-
Cause: Accumulation of water in the reaction matrix (reversibility of Aldol step).
-
Solution: Although the Doebner method tolerates some moisture, using a Dean-Stark trap with Toluene as a co-solvent can drive the equilibrium by azeotropic water removal.
-
-
Oily Product:
-
Formation of 3-Phenylcoumarin (Wrong Product):
References
-
BenchChem. (2025).[1][2][3] Application Note: A Detailed Laboratory Protocol for the Synthesis of 3-Benzyl Coumarins. Retrieved from [1]
-
Van Schijndel, J., et al. (2017).[1][5] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[5] Pure and Applied Chemistry. Retrieved from
-
Organic Chemistry Portal. (n.d.).[1] Knoevenagel Condensation - Doebner Modification. Retrieved from
-
Frontiers in Chemistry. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction. Retrieved from [1]
Sources
Application Note: A Robust and Validated HPLC Method for the Quantification of 5-methoxy-7-methylcoumarin
Abstract
This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-methoxy-7-methylcoumarin. This method is tailored for researchers, scientists, and professionals in the drug development sector who require a reliable analytical procedure for quality control, stability testing, and pharmacokinetic studies of this compound. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, precision, accuracy, and sensitivity, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants and are extensively utilized in the pharmaceutical and cosmetic industries.[4] 5-methoxy-7-methylcoumarin, a member of this family, is of increasing interest due to its potential biological activities. Consequently, a validated, high-quality analytical method is crucial for its accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of coumarin derivatives.[4][5] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for these types of compounds.[5][6][7][8] This document provides a comprehensive guide to a developed RP-HPLC method, including the rationale behind the selection of chromatographic parameters and a full validation protocol, ensuring its suitability for its intended purpose.[3]
Physicochemical Properties of 5-methoxy-7-methylcoumarin
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
-
Structure: 5-methoxy-7-methylcoumarin consists of a benzopyrone skeleton with a methoxy group at position 5 and a methyl group at position 7.
-
Polarity: The presence of the lactone ring and the methoxy group imparts a moderate polarity to the molecule. This makes it an ideal candidate for reversed-phase chromatography, where it can interact with a nonpolar stationary phase.[6][7][8]
-
UV Absorbance: Coumarin derivatives are known to be chromophoric, absorbing UV light. The extended conjugation in the benzopyrone ring system results in strong UV absorbance, which is ideal for UV-based detection in HPLC.
Method Development Strategy
The goal was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The choice of a C18 stationary phase was made due to its wide applicability and proven performance in separating moderately polar compounds.[9]
Initial Chromatographic Conditions
-
Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) was selected for its high resolving power and efficiency.[4]
-
Mobile Phase: A mixture of methanol and water was chosen as the mobile phase. Methanol is a common organic modifier in reversed-phase HPLC. An initial composition of 70:30 (v/v) methanol to water was selected based on methods for similar coumarin derivatives.[4][10]
-
Detection Wavelength: Based on the UV-Vis spectra of related coumarin compounds, a detection wavelength of 274 nm was initially chosen to ensure high sensitivity.[4]
-
Flow Rate: A flow rate of 1.0 mL/min was set to achieve a reasonable analysis time without generating excessive backpressure.[4]
-
Column Temperature: The column was maintained at 30°C to ensure reproducibility of retention times.[4]
Experimental
Materials and Reagents
-
5-methoxy-7-methylcoumarin reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-methoxy-7-methylcoumarin reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Method Optimization Workflow
The initial conditions provided a good starting point, but further optimization was necessary to achieve the desired peak shape and retention time.
Caption: Workflow for HPLC method optimization.
It was observed that a mobile phase of methanol and water resulted in a slightly broad peak. Switching the organic modifier to acetonitrile and adjusting the ratio to 65:35 (v/v) acetonitrile to water, and increasing the flow rate to 1.2 mL/min resulted in a sharper peak and a shorter retention time of approximately 4.5 minutes. The detection wavelength was also optimized to 320 nm, which corresponded to the absorbance maximum of 5-methoxy-7-methylcoumarin, thereby increasing sensitivity.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (65:35, v/v), isocratic elution |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 320 nm |
| Run Time | 8 minutes |
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a standard solution of 5-methoxy-7-methylcoumarin. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity
Linearity was assessed by analyzing six concentrations of 5-methoxy-7-methylcoumarin ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | - |
The excellent correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.[4]
Accuracy
Accuracy was determined by the recovery method. A known amount of 5-methoxy-7-methylcoumarin was added to a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.38 |
| 100% | 10.0 | 10.08 | 100.80 |
| 120% | 12.0 | 11.92 | 99.33 |
The high recovery rates demonstrate the excellent accuracy of the method.[4]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 10 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 2% |
| Intermediate Precision | 0.82% | ≤ 2% |
The low relative standard deviation (RSD) values indicate that the method is highly precise.[4]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
The low LOD and LOQ values highlight the high sensitivity of the method, making it suitable for the detection of trace amounts of 5-methoxy-7-methylcoumarin.[4]
Final Method Protocol
Caption: Step-by-step final analytical method workflow.
Conclusion
This application note describes a validated, robust, and reliable isocratic RP-HPLC method for the quantitative determination of 5-methoxy-7-methylcoumarin. The method is simple, accurate, precise, and sensitive, making it an invaluable tool for quality control and research applications in the pharmaceutical and related industries. The validation results confirm that the method is suitable for its intended purpose, in accordance with ICH guidelines.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/usp-nf-notices/gc-621-interim-revision-announcement.pdf]
- BenchChem. Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. [URL: https://www.benchchem.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- U.S. Pharmacopeia. <621> Chromatography. [URL: https://www.usp.
- LCGC International. Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
- BenchChem. New Frontiers in Coumarin Analysis: A Validated HPLC Method for Enhanced Precision and Sensitivity. [URL: https://www.benchchem.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- Agilent. Revisions per USP 621. [URL: https://www.agilent.com/en/promotions/usp621]
- Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [URL: https://www.perpusnas.go.id/news-detail?id=231121112955vXg23lSUtV]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
- Machyňáková, A., & Hroboňová, K. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Journal of Food and Nutrition Research, 56(2), 195-202. [URL: https://www.researchgate.
- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. A. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmacology, 9(7), 438-445. [URL: https://scialert.net/abstract/?doi=ijp.2013.438.445]
- U.S. Pharmacopeia. <621> CHROMATOGRAPHY. (2011). [URL: https://www.phenomenex.
- International Council for Harmonisation. Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- Hroboňová, K., Lehotay, J., & Čižmáriková, R. (2011). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 895-906. [URL: https://www.researchgate.net/publication/233013890_HPLC_methods_for_separation_and_determination_of_coumarin_4-hydroxycoumarin_and_dicoumarol]
- Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [URL: https://www.labmanager.com/hplc-solutions/reverse-phase-vs-normal-phase-hplc-how-to-choose-the-right-tool-22136]
- Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [URL: https://www.daicelchiraltech.
- Phenomenex. Reversed Phase HPLC Columns. [URL: https://www.phenomenex.com/Products/HPLCColumns/Reversed-Phase]
- PubChem. 5-Hydroxy-7-methoxycoumarin. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxy-7-methoxycoumarin]
- Labtech. Reverse Phase vs Normal Phase in HPLC. [URL: https://www.labtech.com.tn/reverse-phase-vs-normal-phase-in-hplc/]
Sources
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Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 3-Benzylcoumarin Derivatives
Abstract
This comprehensive guide provides a detailed framework for the selection of appropriate solvents for the purification of 3-benzylcoumarin derivatives by recrystallization. 3-Benzylcoumarins are a significant class of heterocyclic compounds, recognized for their diverse pharmacological activities.[1] Achieving high purity of these compounds is critical for accurate biological evaluation and drug development. This document outlines the fundamental principles of recrystallization, the specific physicochemical properties of the 3-benzylcoumarin scaffold, and systematic protocols for both solvent screening and the recrystallization process itself. It is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the purification of these valuable molecules.
Introduction: The Importance of Purity
Coumarins, belonging to the benzopyrone family, are of great interest due to their wide-ranging pharmacological properties, including potential antitumor and anticoagulant activities.[2] The biological function is often dictated by the nature and position of substituents on the coumarin ring.[1] The 3-benzylcoumarin scaffold, characterized by a benzyl group at the 3-position, is a key pharmacophore in many active compounds.
Synthetic routes to these molecules, such as the Knoevenagel Condensation or Wittig Reaction, often yield crude products containing unreacted starting materials, by-products, or catalysts.[1] Recrystallization is a powerful and cost-effective purification technique that leverages differences in solubility to isolate the desired compound in a highly pure crystalline form.[3] The success of this technique is critically dependent on the selection of a suitable solvent or solvent system.
Physicochemical Profile of 3-Benzylcoumarins
Understanding the structure of the target molecule is the first step in rational solvent selection. The 3-benzylcoumarin core possesses a dual chemical nature:
-
A Polar Region: The lactone ring (an intramolecular ester) contains polar C=O and C-O bonds, making it receptive to interactions with polar solvents.
-
A Non-polar Region: The fused benzene ring and the benzyl substituent at the 3-position are aromatic and hydrophobic, favoring interactions with non-polar or moderately polar solvents.[4]
This amphiphilic character means that no single solvent is universally perfect. The choice will depend on the specific derivative and any additional functional groups present, which may alter the overall polarity of the molecule. The adage "like dissolves like" is the guiding principle; a compound's polarity must be matched with the solvent's polarity.[5]
First Principles of Solvent Selection
An ideal recrystallization solvent is one in which the compound of interest has high solubility at an elevated temperature but low solubility at room temperature or below.[6] This differential solubility is the basis for purification.[3]
Key Criteria for an Effective Recrystallization Solvent:
-
Solubility Gradient: The solvent must dissolve the compound completely when hot (typically at its boiling point) but poorly when cold.[6]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out" (melting before it dissolves).[8]
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[7]
Protocol I: Systematic Solvent Screening
Before committing to a large-scale recrystallization, a systematic screening of potential solvents should be performed on a small scale (10-20 mg of crude product).
Methodology:
-
Place a small amount of the crude 3-benzylcoumarin derivative into several small test tubes.
-
To each tube, add a few drops of a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[1]
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
Add the hot solvent dropwise until the solid just dissolves. Note the approximate volume needed. If a very large volume is required, the solvent is likely a poor choice.
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath to maximize crystallization.
-
Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
The following diagram illustrates the decision-making process for this screening protocol.
Caption: Workflow for systematic solvent screening.
Recommended Solvent Systems
Based on the physicochemical properties of the 3-benzylcoumarin scaffold and published synthesis procedures, the following solvents and solvent systems are recommended as starting points.
Single-Solvent Systems
For many 3-benzylcoumarin derivatives, a single protic solvent provides the ideal solubility gradient.
-
Ethanol (EtOH): This is the most frequently cited and successful solvent for recrystallizing 3-benzylcoumarin derivatives.[1][9] It is moderately polar, capable of dissolving the compound when hot but allowing for good recovery upon cooling. 95% Ethanol is also commonly used.[2]
-
Methanol (MeOH): Slightly more polar than ethanol, methanol can be effective, particularly for derivatives with more polar functional groups.[9]
-
Dilute Acetone: For some derivatives, acetone mixed with a small amount of water can provide the necessary polarity balance.[10]
Mixed-Solvent Systems
When no single solvent is ideal, a mixed-solvent system is employed. This typically involves a "good" solvent, in which the compound is highly soluble, and an "antisolvent," in which the compound is poorly soluble.[11] The two solvents must be miscible.[11]
-
Ethanol / Water: A classic and effective pair. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point).[6]
-
Ethyl Acetate / Hexane (or Petroleum Ether): This is an excellent choice for less polar derivatives. Ethyl acetate acts as the good solvent, while hexane or petroleum ether serves as the antisolvent.[7]
Solvent Properties Table
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for 3-Benzylcoumarins |
| Ethanol | 78 | 4.3 | Primary choice. Widely reported for successful recrystallization of this class.[1][9] |
| Methanol | 65 | 5.1 | Good alternative to ethanol, especially for more polar derivatives.[9] |
| Ethyl Acetate | 77 | 4.4 | Excellent as the "good" solvent in a mixed-solvent system with an alkane.[7] |
| Acetone | 56 | 5.1 | Can be effective, often used as a dilute aqueous solution.[10] |
| n-Hexane | 69 | 0.1 | Unlikely to dissolve the compound alone, but ideal as an "antisolvent." |
| Water | 100 | 10.2 | Generally a poor solvent on its own, but excellent as an "antisolvent" with ethanol. |
Protocol II: General Single-Solvent Recrystallization (Ethanol)
This protocol describes a standard procedure using ethanol, the most common solvent for this application.
Methodology:
-
Dissolution: Place the crude 3-benzylcoumarin derivative in an Erlenmeyer flask of appropriate size. Add a boiling chip. In a separate flask, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely, swirling the flask after each addition.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalyst residue), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling (Crucial Step): Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Allow the crystals to dry thoroughly under vacuum on the funnel before transferring them to a watch glass for final air drying.
Caption: The three main stages of the recrystallization process.
Protocol III: Advanced Mixed-Solvent Recrystallization
This protocol details the solvent/antisolvent method.
Methodology:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
While keeping the solution hot, add the "antisolvent" (e.g., hexane) dropwise with swirling until a persistent cloudiness appears.[11]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.
-
Proceed with the slow cooling, ice bath, and filtration steps as described in Protocol II.
Troubleshooting
| Problem | Probable Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent and attempt to cool again. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. Or, the compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If crystals still don't form, try scratching the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure all glassware is pre-heated. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. |
Purity Assessment
The efficacy of the recrystallization must be validated.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude product. The purified sample should show a single, distinct spot, whereas the crude material may show multiple spots.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities depress and broaden the melting point range.
References
-
ResearchGate (n.d.). "Coumarins Analytical and Preparative Techniques". Available at: [Link]
-
ACS Publications (2020). An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. PMC. Available at: [Link]
-
Digital Commons @ the Georgia Academy of Science (2022). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Available at: [Link]
-
Journal of Synthetic Chemistry (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Available at: [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Journal of the American Chemical Society (1949). The Synthesis of Some 3-Substituted-4-methylcoumarins. Available at: [Link]
-
RESEARCH REVIEW International Journal of Multidisciplinary (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available at: [Link]
-
Chemistry LibreTexts (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
OChemPal (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
Journal of Applied Pharmaceutical Science (2011). Coumarin: Chemical and Pharmacological Profile. Available at: [Link]
-
University of York Chemistry Teaching Labs (n.d.). Solvent Choice. Available at: [Link]
-
University of Rochester Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Ventura College Organic Chemistry Lab (n.d.). How to Perform a Recrystallization. Available at: [Link]
-
Chemistry LibreTexts (2023). Recrystallization. Available at: [Link]
-
Land-grant Press by Clemson Extension (n.d.). Recrystallization. Available at: [Link]
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Microwave-Assisted Synthesis of 3-Benzyl-Substituted Chromen-2-ones: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Discovery with Microwave Chemistry
The chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties. The 3-benzyl substituted variants, in particular, have garnered significant interest. Traditional methods for their synthesis, however, often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to provide a more efficient and environmentally benign alternative.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[3][4] This rapid and uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, a process involving dipolar polarization and ionic conduction.[2][3] The result is not only a significant increase in reaction rates but also often improved yields, higher product purity, and reduced energy consumption.[4][5] This application note provides a detailed guide to the microwave-assisted synthesis of 3-benzyl-substituted chromen-2-ones, offering optimized protocols and insights into the underlying chemical principles.
Synthetic Strategy: The Knoevenagel Condensation Pathway
The primary synthetic route explored in this guide is the Knoevenagel condensation. This reaction provides a straightforward and efficient method for the formation of the coumarin ring system. The general scheme involves the condensation of a substituted salicylaldehyde with an active methylene compound, in this case, a derivative of phenylacetic acid (e.g., ethyl phenylacetate), catalyzed by a base such as piperidine.[6][7][8] The reaction proceeds via an initial condensation to form an intermediate which then undergoes intramolecular cyclization (lactonization) to yield the desired 3-benzyl-substituted chromen-2-one.
Microwave irradiation has been shown to be particularly effective in promoting this transformation, often under solvent-free conditions, which further enhances its green chemistry credentials.[7][9]
Visualizing the Process
To better understand the workflow and the chemical transformation, the following diagrams illustrate the experimental process and the proposed reaction mechanism.
Experimental Workflow
Caption: Proposed mechanism for the Knoevenagel condensation.
Optimized Protocols
The following protocols detail the microwave-assisted synthesis of 3-benzyl-substituted chromen-2-ones. Safety precautions, including the use of personal protective equipment (PPE) and operating in a well-ventilated fume hood, should be strictly followed. All reactions should be performed in dedicated microwave-safe vessels.
Protocol 1: Solvent-Free Synthesis of 3-Benzylcoumarin
This protocol is adapted from established solvent-free microwave synthesis methods and offers a highly efficient and environmentally friendly approach. [6][7] Materials:
-
Salicylaldehyde
-
Ethyl phenylacetate
-
Piperidine (catalytic amount)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Dedicated microwave synthesis reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a microwave-safe vessel, combine salicylaldehyde (10 mmol, 1.0 eq), ethyl phenylacetate (11 mmol, 1.1 eq), and a catalytic amount of piperidine (0.2 mmol, 0.02 eq).
-
Thorough Mixing: Ensure the reagents are thoroughly mixed using a vortex mixer or a magnetic stirrer.
-
Microwave Irradiation: Place the sealed vessel into the microwave reactor. Irradiate the mixture at a power level and for a duration optimized for the specific instrument (a typical starting point is 100-450W for 1-5 minutes). [10][11]Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the vessel to cool to room temperature. Add cold water or ethanol to the reaction mixture to induce precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual piperidine and unreacted starting materials. [6]6. Purification: Recrystallize the crude product from ethanol to obtain the pure 3-benzylcoumarin. [6]7. Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., melting point, ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of Substituted 3-Benzylcoumarins
This protocol can be adapted for the synthesis of a variety of substituted 3-benzylcoumarins by using appropriately substituted salicylaldehydes.
Materials:
-
Substituted Salicylaldehyde (e.g., 5-bromosalicylaldehyde, 4-methoxysalicylaldehyde)
-
Ethyl phenylacetate
-
Piperidine
-
Ethanol
Procedure:
The procedure is identical to Protocol 1, with the substitution of the desired salicylaldehyde derivative in Step 1. Reaction times and power levels may need to be re-optimized depending on the electronic nature of the substituent on the salicylaldehyde ring.
Data Summary and Comparison
The use of microwave irradiation offers significant advantages over conventional heating methods for the synthesis of 3-benzyl-substituted chromen-2-ones. The following table summarizes typical results and highlights these benefits.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |
| Reaction Time | 1-10 minutes | 2-12 hours | [3][12] |
| Typical Yield | 75-95% | 60-85% | [4][12] |
| Solvent | Often solvent-free or minimal ethanol | Toluene, Xylene, or Ethanol | [1][13] |
| Energy Consumption | Low | High | [2][4] |
| Work-up | Simple filtration and recrystallization | Often requires column chromatography | [7] |
Troubleshooting and Key Considerations
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to prevent byproduct formation due to overheating or prolonged reaction times.
-
Catalyst Loading: While piperidine is an effective catalyst, other bases such as diethylamine have also been used successfully. [9]The optimal catalyst and its loading should be determined experimentally.
-
Microwave Parameters: The optimal power and time will vary depending on the specific microwave reactor, the scale of the reaction, and the reactivity of the substrates. It is recommended to start with lower power and shorter times and gradually increase as needed.
-
Safety: Microwave synthesis should only be performed in specialized equipment designed for chemical reactions. Domestic microwave ovens are not suitable and can be extremely dangerous. Sealed vessels can build up significant pressure; always follow the manufacturer's safety guidelines. [1]
Conclusion
Microwave-assisted synthesis represents a powerful and efficient methodology for the preparation of 3-benzyl-substituted chromen-2-ones. The protocols outlined in this application note demonstrate the significant advantages of this technology, including drastically reduced reaction times, high yields, and adherence to the principles of green chemistry. [1][5]By leveraging the benefits of microwave heating, researchers can accelerate the discovery and development of novel coumarin-based compounds for a wide range of applications in medicinal chemistry and materials science.
References
-
Geed, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 8(1), 598-605. Available from: [Link]
-
Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 1(1), 1-10. Available from: [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available from: [Link]
-
Leonelli, C., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5895. Available from: [Link]
-
Bandyopadhyay, A., & Chowdhury, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available from: [Link]
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 468-469. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2009). Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. Molecules, 14(10), 4178-4187. Available from: [Link]
-
CEM Corporation. Condensations. Available from: [Link]
-
Borah, P., & Dwivedi, A. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(3), 103662. Available from: [Link]
-
Dabholkar, V. V., & Mishra, S. Y. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13536-13546. Available from: [Link]
-
Syifa, R., et al. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. ResearchGate. Available from: [Link]
-
Onwuka, A. M., et al. (2016). Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones and Selected Hydrazone Derivatives. Trends in Applied Sciences Research, 11(1), 1-10. Available from: [Link]
-
Onwuka, A. M., et al. (2019). Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives. Cogent Chemistry, 5(1), 1636284. Available from: [Link]
-
JETIR. (2022). Synthesis of 3-Phenyl Coumarins by Using Microwave Chemistry as a green method. JETIR, 9(6). Available from: [Link]
Sources
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- 2. ijrpas.com [ijrpas.com]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 8. Condensations [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 13. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-5-methoxy-7-methylchromen-2-one
Welcome to the technical support center for the synthesis of 3-Benzyl-5-methoxy-7-methylchromen-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of substituted coumarin scaffolds. As a class of compounds, 3-benzylcoumarins are of significant interest due to their diverse biological activities.[1] However, their synthesis can present challenges related to yield, purity, and reaction control.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and achieve higher yields and purity for your target molecule.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of 3-Benzyl-5-methoxy-7-methylchromen-2-one. The primary synthetic routes for coumarins include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[1][2][3] Our troubleshooting will focus on the most common and versatile of these: the Pechmann and Knoevenagel condensations.
Issue 1: Low to No Product Yield
Question: I am attempting to synthesize 3-Benzyl-5-methoxy-7-methylchromen-2-one via a Pechmann condensation of 3-methoxy-5-methylphenol with a benzyl β-ketoester (e.g., ethyl 2-phenylacetoacetate), but my yield is extremely low. What are the critical factors I should investigate?
Answer: Low yield in a Pechmann condensation is a frequent issue, often stemming from several interrelated factors. The Pechmann reaction's efficiency is highly dependent on precise conditions, especially when using moderately activated phenols.[4]
Here is a systematic breakdown of potential causes and solutions:
-
Catalyst Choice and Concentration: This is the most critical parameter in the Pechmann condensation.[4][5] The reaction requires an acid catalyst to facilitate both the initial transesterification and the subsequent intramolecular cyclization (a Friedel-Crafts-type acylation).[6]
-
Causality: A weak acid may not be sufficient to activate the carbonyl group for the ring-closing step, while an overly harsh acid or excessive concentration can lead to sulfonation or degradation of the phenol starting material, especially at high temperatures.[4][7]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your acid catalyst (e.g., H₂SO₄, AlCl₃, trifluoroacetic acid) is not old or hydrated.
-
Optimize Catalyst: If concentrated H₂SO₄ is causing charring, consider alternative catalysts. Lewis acids like AlCl₃, ZnCl₂, or TiCl₄ can be effective.[8][9] Solid acid catalysts like Amberlyst-15 or nano-crystalline sulfated-zirconia are also excellent, reusable options that can reduce side reactions and simplify work-up.[5][7][10]
-
Adjust Loading: The optimal catalyst loading can vary. If you suspect decomposition, try reducing the catalyst amount. Conversely, if the reaction is stalling, a modest increase may be necessary.[7]
-
-
-
Reaction Temperature and Time:
-
Causality: The Pechmann condensation often requires elevated temperatures to drive the dehydration and cyclization steps to completion.[4] However, the optimal temperature is a delicate balance. Insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition of starting materials and products, resulting in dark, tarry side products.[4][11]
-
Troubleshooting Steps:
-
Temperature Screening: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80°C to 100°C, then 120°C) while monitoring the reaction by Thin Layer Chromatography (TLC).[7][12]
-
Solvent Choice: The use of a high-boiling point solvent like nitrobenzene can help maintain a consistent high temperature, though solvent-free conditions are often preferred for green chemistry and simpler work-up.[8]
-
-
-
Purity of Starting Materials:
-
Causality: Impurities in either the 3-methoxy-5-methylphenol or the benzyl β-ketoester can inhibit the catalyst or introduce competing side reactions. Moisture is particularly detrimental, as it can deactivate Lewis acid catalysts and hydrolyze reagents.[4]
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting materials by NMR or melting point. Recrystallize or distill if necessary.
-
Anhydrous Conditions: Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive catalysts like AlCl₃ or TiCl₄.[4]
-
-
Question: My Knoevenagel condensation approach, using 2-hydroxy-6-methoxy-4-methylbenzaldehyde and ethyl phenylacetate, is failing. What are the likely reasons?
Answer: The Knoevenagel condensation is an excellent alternative route, often proceeding under milder conditions than the Pechmann reaction.[13][14] Failure typically points to issues with the base catalyst, the removal of water, or steric hindrance.
-
Base Catalyst Selection:
-
Causality: This reaction requires a base to deprotonate the active methylene group of the ethyl phenylacetate, forming the nucleophilic enolate. The choice of base is critical. A base that is too strong can promote self-condensation of the aldehyde or other side reactions. A base that is too weak will not generate a sufficient concentration of the enolate.[15]
-
Troubleshooting Steps:
-
Classic Catalysts: Piperidine is a classic and highly effective catalyst for this transformation.[1] Other weak bases like L-proline or morpholine can also be used and may offer environmental benefits.[13][15]
-
Avoid Strong Bases: Avoid using strong bases like NaOH or KOH, which can lead to competing reactions.
-
-
-
Water Removal:
-
Causality: The Knoevenagel condensation is a reversible reaction that produces water. According to Le Châtelier's principle, the removal of water is essential to drive the reaction towards the product.
-
Troubleshooting Steps:
-
Dean-Stark Apparatus: If running the reaction in a solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Microwave Irradiation: Microwave-assisted synthesis under solvent-free conditions can be highly effective. The high temperature rapidly evaporates the water formed, pushing the equilibrium forward and dramatically reducing reaction times.[14]
-
-
-
Steric Hindrance:
-
Causality: The aldehyde used, 2-hydroxy-6-methoxy-4-methylbenzaldehyde, has substituents ortho to both the aldehyde and the hydroxyl group. This steric crowding can hinder the approach of the enolate and slow down the subsequent intramolecular cyclization (transesterification).
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or moderately increase the temperature to overcome the activation energy barrier.
-
Consider a More Active Methylene Compound: While ethyl phenylacetate is the direct precursor, using a more acidic active methylene compound could potentially increase the rate of the initial condensation. However, this would alter the final product.
-
-
Issue 2: Significant Side Product Formation
Question: My reaction mixture shows multiple spots on the TLC plate, and the final yield of the desired coumarin is low after purification. What are the common side reactions?
Answer: Side product formation is a primary cause of reduced yields. The nature of the byproducts depends on the chosen synthetic route.
-
In Pechmann Condensations:
-
Chromone Formation (Simonis Chromone Cyclization): Under certain conditions, particularly with catalysts like P₂O₅, the reaction can favor the formation of a chromone isomer instead of a coumarin.[6] This occurs when the phenol's hydroxyl group attacks the ester's ketone first, followed by cyclization at the ester carbonyl.
-
Decomposition/Polymerization: As mentioned, harsh acidic conditions and high temperatures can lead to the degradation of the phenol, resulting in a dark, insoluble tar that complicates purification.[4]
-
Incomplete Cyclization: The reaction may stall after the initial transesterification, leaving the linear ester intermediate in the reaction mixture.
-
-
In Knoevenagel Condensations:
-
Formation of o-hydroxycinnamic acid ester: The reaction can stop after the initial condensation, failing to proceed to the final intramolecular cyclization step. This is more likely if the reaction temperature is too low or the catalyst is inefficient for the cyclization.[16]
-
Formation of the Z-isomer: The initial condensation can produce both E and Z isomers of the cinnamic acid ester intermediate. While the E-isomer is typically favored, the Z-isomer is required for the lactonization to occur. The conditions must allow for isomerization to the reactive Z-conformer before cyclization.[16]
-
Troubleshooting Strategy:
-
Reaction Monitoring: Use TLC to monitor the reaction progress closely. Observe the consumption of starting materials and the appearance of the product spot versus byproduct spots.
-
Condition Optimization: Refer to the troubleshooting steps for low yield. Adjusting the catalyst, temperature, and reaction time can often minimize side reactions. A lower temperature for a longer duration may be preferable to a high temperature for a short time.[11]
Issue 3: Purification and Isolation Challenges
Question: My crude product is an oily, dark residue that is difficult to purify by recrystallization. What are the best methods for isolating pure 3-Benzyl-5-methoxy-7-methylchromen-2-one?
Answer: Purification is often a significant bottleneck. Oily residues suggest the presence of impurities that inhibit crystallization.
-
Initial Work-up:
-
Causality: A proper work-up is crucial to remove catalysts and highly polar or ionic impurities.
-
Procedure: After the reaction, quench the mixture appropriately (e.g., pouring into ice water for acid-catalyzed reactions). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak base (e.g., saturated NaHCO₃ solution) to remove acidic residues, followed by water and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.[17][18]
-
-
Column Chromatography:
-
Causality: When recrystallization fails, column chromatography is the most reliable method for separating the target compound from closely related side products and baseline impurities.[18]
-
Procedure:
-
Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.
-
-
-
Recrystallization of Purified Product:
-
Causality: Once a reasonably pure solid is obtained from chromatography, recrystallization can be used to achieve high purity.[16]
-
Procedure: The choice of solvent is critical. The ideal solvent should dissolve the coumarin when hot but not when cold.[16]
-
Solvent Screening: Test small batches in solvents like ethanol, methanol, ethyl acetate, or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[16]
-
-
| Purification Step | Purpose | Key Considerations |
| Aqueous Work-up | Remove catalyst and water-soluble impurities. | Use appropriate washes (e.g., NaHCO₃ for acid). Ensure complete extraction. |
| Column Chromatography | Separate target from side products and tars. | Select an appropriate solvent system based on TLC analysis.[19][20] |
| Recrystallization | Achieve high crystalline purity. | Requires a solvent that provides a large solubility differential with temperature.[16] |
| Table 1: Summary of Purification Strategies |
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of 3-Benzyl-5-methoxy-7-methylchromen-2-one?
The choice of starting materials depends on the synthetic route:
-
For Pechmann Condensation: You will need 3-methoxy-5-methylphenol and a benzyl-substituted β-ketoester, such as ethyl 2-phenylacetoacetate .
-
For Knoevenagel Condensation: The required precursors are 2-hydroxy-6-methoxy-4-methylbenzaldehyde and an active methylene compound like ethyl phenylacetate or benzyl cyanide.
Q2: Which synthetic route is generally recommended for this specific coumarin?
Both the Pechmann and Knoevenagel routes are viable. The Knoevenagel condensation often offers milder reaction conditions and may be easier to control, which is advantageous given the substitution pattern of the target molecule.[21] However, the Pechmann reaction can be very effective if the conditions are well-optimized, particularly with a good choice of modern solid acid catalyst.[7][10] The Wittig reaction is another powerful method for 3-substituted coumarins but involves a multi-step preparation of a specific phosphorane ylide, which can be more complex.[1]
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and effective method.
-
Procedure: Spot the starting materials, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Eluent: Use a solvent system similar to what you plan for column chromatography (e.g., 20-30% ethyl acetate in hexane).
-
Visualization: Visualize the spots under a UV lamp (254 nm). Coumarins are often highly fluorescent.
-
Interpretation: The reaction is complete when the starting material spot has disappeared and a new product spot is dominant.[12]
Q4: Are there any established "green" or sustainable approaches for this synthesis?
Yes, several strategies can make coumarin synthesis more environmentally friendly:
-
Solvent-Free Conditions: Both Pechmann and Knoevenagel reactions can often be run neat (without solvent), especially with microwave irradiation.[3][14] This reduces solvent waste.
-
Reusable Catalysts: Employing solid acid catalysts (e.g., sulfated zirconia, Amberlyst-15) in the Pechmann reaction allows for easy recovery by filtration and reuse, which is both cost-effective and sustainable.[7][10]
-
Alternative Energy Sources: Microwave and ultrasound irradiation can significantly shorten reaction times, reduce energy consumption, and often improve yields by minimizing side reactions.[7][10][14]
Visualizations and Workflows
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target coumarin.
Caption: General workflow for synthesis and purification.
Pechmann Condensation Mechanism
This diagram outlines the acid-catalyzed mechanism of the Pechmann condensation.
Caption: Mechanism of the Pechmann condensation.[6]
References
- Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). MDPI.
- Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules.
- Synthesis of the Coumarin Core. (2022). Encyclopedia.pub.
- Troubleshooting low yield in 4-Hydroxycoumarin synthesis. Benchchem.
- A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing.
- Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner.
- An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. (2025). RSC Publishing.
- Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. (2022). PubMed.
- The Perkin Reaction and Related Reactions. Organic Reactions.
- Perkin rearrangement. Wikipedia.
- Knoevenagel condensation to make a coumarin - laboratory experiment. (2023). YouTube.
- Pechmann condensation. Wikipedia.
- Technical Support Center: Troubleshooting Low Yields in Coumestan Synthesis. Benchchem.
- Application Note: A Detailed Laboratory Protocol for the Synthesis of 3-Benzyl Coumarins. Benchchem.
- One-Pot Synthesis of Coumarin Derivatives. SciSpace.
- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). PMC.
- A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). RSC Publishing.
- Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. (2015). Der Pharma Chemica.
- Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. (2016). IISTE.org.
- Optimization of the 3-component reaction. ResearchGate.
- Sigmatropic Rearrangement of 3-(Aryloxymethyl)coumarins: A Simple Synthesis of Hydroxylated 3-Benzylcoumarins 9. RSC Publishing.
- Pechmann condensation – Knowledge and References. Taylor & Francis.
- Optimization of the benzylation reaction for the synthesis of 3. ResearchGate.
- Pechmann Condensation. (2025). J&K Scientific.
- 3-Benzyl-5,7-dimethoxychroman-4-ol. PMC.
- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary.
- RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. RJPN.
- Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. PMC.
- Selected optimization conditionsa for the synthesis of 3aa. ResearchGate.
- Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. PMC.
- Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffn) Benth, et Hook. f (Chinese traditional medicinal herb) by high-speed counter-current chromatography. (2004). PubMed.
- A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica.
- (PDF) 3-Benzoyl-7-methoxy-2H-chromen-2-one. ResearchGate.
- The synthesis of unnatural α-alkyl. The Royal Society of Chemistry.
- Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography. (2004). PubMed.
- Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA) in Aqueous Media and Microwave Irradiation. Scientific Research Publishing.
Sources
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- 2. Synthesis of the Coumarin Core | Encyclopedia MDPI [encyclopedia.pub]
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- 5. iiste.org [iiste.org]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 8. scispace.com [scispace.com]
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- 10. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
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- 21. purerims.smu.ac.za [purerims.smu.ac.za]
Technical Support Center: Purification of 5-Methoxy-7-Methylcoumarin
Executive Summary
The synthesis of 5-methoxy-7-methylcoumarin , typically achieved via the Pechmann condensation of 3-methoxy-5-methylphenol (or methylation of 5-hydroxy-7-methylcoumarin), frequently results in a crude product contaminated with regioisomers, unreacted phenolic starting materials, and polymeric "tars."
This guide provides a modular troubleshooting framework. Rather than a linear protocol, use the Diagnostic Module to identify your specific impurity profile, then select the appropriate Remediation Protocol .
Module 1: Diagnostic & Characterization
Before attempting purification, you must define the impurity profile. Blind recrystallization often results in significant yield loss without purity improvement.
Q: How do I distinguish the desired 5-methoxy-7-methylcoumarin from its regioisomer (7-methoxy-5-methylcoumarin)?
A: The most definitive method is 1H NMR spectroscopy , specifically analyzing the coupling constants of the aromatic protons on the benzene ring.
| Feature | 5-Methoxy-7-Methylcoumarin (Target) | 7-Methoxy-5-Methylcoumarin (Isomer) |
| Proton Positions | H-6 and H-8 are meta to each other. | H-6 and H-8 are meta to each other. |
| Coupling ( | Doublet ( | Similar meta-coupling, but chemical shifts differ. |
| NOE Signal | Strong NOE between 5-OMe and H-6 . | Strong NOE between 5-Me and H-6 . |
| Shift ( | 5-OMe typically shields H-6/H-8 differently than 5-Me. |
Note: If your synthesis used Pechmann condensation with malic acid, you likely have a mixture. The cyclization direction is sensitive to steric hindrance and electronic effects. The 5-methoxy isomer is often the kinetic product, while the 7-methoxy isomer is the thermodynamic product [1].
Q: My crude product is a sticky, dark brown solid. What is this?
A: This is likely polymeric tar or chromone byproducts (from the Simonis reaction pathway).
-
Cause: High reaction temperatures or excessive dehydrating agents (e.g., conc. H₂SO₄) favor chromone formation over coumarins.
-
Diagnosis: These impurities are often highly lipophilic and streak on TLC plates. They are insoluble in cold ethanol but soluble in chloroform.
Module 2: Purification Workflows
Workflow Visualization: The Impurity Removal Logic
Caption: Decision tree for selecting the appropriate purification protocol based on impurity type.
Module 3: Step-by-Step Protocols
Protocol A: Removal of Tars (Charcoal Treatment)
Use this if the crude is dark brown/black.
-
Dissolve: Dissolve crude product in the minimum amount of hot Ethanol (95%) or Methanol . Avoid Chloroform as it adsorbs poorly to charcoal.
-
Adsorb: Add Activated Charcoal (5-10% w/w relative to crude mass).
-
Reflux: Gently reflux for 15–20 minutes.
-
Filter: Filter while hot through a Celite pad to remove the charcoal.
-
Tip: Pre-warm the funnel to prevent premature crystallization in the stem.
-
-
Concentrate: Evaporate solvent to recover the clarified solid.
Protocol B: Removal of Phenolic Starting Material (Alkali Wash)
Use this if TLC shows a lower Rf spot that stains with FeCl₃. Critical Warning: Coumarin lactone rings are susceptible to hydrolysis in strong base, forming water-soluble coumarinates [2]. You must control temperature and pH.
-
Dissolve: Dissolve the crude solid in Ethyl Acetate (EtOAc) .
-
Wash: Extract the organic layer with cold (0–5°C) 1% NaOH solution .
-
Why Cold? Low temperature kinetically inhibits lactone hydrolysis while allowing rapid deprotonation of the phenol.
-
Why Dilute? Concentrated base opens the ring immediately.
-
-
Separate: Quickly separate the aqueous layer.
-
Neutralize: Wash the organic layer immediately with Brine and then Water to remove residual base.
-
Dry: Dry over anhydrous Na₂SO₄ and evaporate.
Protocol C: Fractional Recrystallization (Isomer Separation)
Best for removing minor amounts of regioisomer.
| Solvent System | Ratio (v/v) | Comments |
| Methanol / Water | 70:30 to 50:50 | Standard. Dissolve in hot MeOH, add hot water until turbid, cool slowly. Good for removing polar impurities. |
| Ethanol / Water | 60:40 | Slower crystallization; often yields larger crystals. |
| Acetic Acid / Water | 1:1 | Aggressive. Best for separating stubborn isomers. 5-methoxy-7-methylcoumarin is often less soluble than the 7-methoxy-5-methyl isomer in dilute acid [3]. |
Procedure:
-
Dissolve crude in boiling solvent (e.g., Methanol).
-
Add the anti-solvent (Water) dropwise until a persistent cloudiness appears.
-
Add a single drop of solvent to clear the solution.
-
Seed: If available, add a seed crystal of pure 5-methoxy-7-methylcoumarin.
-
Insulate: Wrap the flask in foil/towel and let it cool to Room Temperature (RT) over 4 hours.
-
Chill: Move to 4°C for overnight crystallization.
Module 4: Troubleshooting & FAQs
Q: My product "oils out" during recrystallization instead of forming crystals. Why?
A: Oiling out occurs when the solute separates as a liquid phase before it crystallizes. This happens if:
-
Impurities are too high: Impurities depress the melting point below the solvent's boiling point.
-
Fix: Perform Protocol A (Charcoal) or a fast silica plug filtration before recrystallizing.
-
-
Cooling is too fast:
-
Fix: Re-heat to dissolve the oil. Add a seed crystal at a temperature just above the oiling point. Stir vigorously.
-
Q: I used NaOH to wash out phenols, but my yield dropped by 50%. Where did it go?
A: You likely hydrolyzed the lactone ring. The product is now in the aqueous waste as the salt of cis-coumarinic acid.
-
Recovery: Acidify the aqueous waste with HCl to pH 1. The coumarinic acid will cyclize back to the coumarin (sometimes requiring gentle heating) and precipitate out. Extract with EtOAc.[1]
Q: The melting point is broad (e.g., 125–135°C), but NMR looks clean.
A: You may have trapped solvent in the crystal lattice. Coumarins crystallize efficiently but can form solvates.
-
Fix: Dry the crystals under high vacuum (0.1 mmHg) at 50°C for 24 hours. If using Acetic Acid as a solvent, this is mandatory.
References
-
Dey, B. B. (1915). A study in the coumarin condensation. Journal of the Chemical Society, Transactions, 107, 1606-1653.
-
Sithambaresan, M., & Pradeepa, S. M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Research Review International Journal of Multidisciplinary, 4(1).
-
Sethna, S. M., & Shah, N. M. (1945). The Pechmann Reaction. Chemical Reviews, 36(1), 1–62.
Sources
Controlling side reactions in 3-benzyl chromen-2-one synthesis
Technical Support Center: 3-Benzyl Chromen-2-one Synthesis Topic: Controlling Side Reactions & Process Optimization Ticket ID: #CHRM-3BZ-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Interface
You have reached the advanced troubleshooting hub for 3-benzyl chromen-2-one (3-benzylcoumarin) synthesis. This scaffold is a critical pharmacophore in anticoagulant (warfarin-like) and anti-proliferative drug discovery.
Unlike simple coumarins, the introduction of the benzyl group at the C3 position introduces significant steric and electronic challenges. This guide bypasses generic textbook advice to address the specific "pain points" of this synthesis: cyclization failures, chromone competition, and organometallic homocoupling.
Select Your Synthetic Route
-
Route A: Perkin-Oglialoro Condensation (Classic Chemical Synthesis)
-
Route B: Pechmann Condensation (Acid-Catalyzed Phenol Condensation)[1]
-
Route C: Transition Metal Cross-Coupling (Modern C-H/C-X Activation)
Module 1: The Perkin-Oglialoro Route
Protocol: Condensation of salicylaldehyde with phenylacetic acid (or anhydride) in the presence of a base (NaOAc/TEA) and dehydrating agent (Ac₂O).
Critical Issue: The "Uncyclized" Trans-Isomer Trap
User Report: "I isolated a crystalline solid with the correct mass for the intermediate acid, but it won't cyclize to the lactone. My yield of the final coumarin is <30%."
Diagnosis:
You are likely trapping the (E)-alpha-phenylcinnamic acid intermediate.
In the Perkin reaction, the condensation produces both (E) and (Z) isomers of the
-
The (Z)-isomer (cis-relationship): The hydroxyl group and the carboxylic acid/ester are on the same side, facilitating rapid lactonization to form the coumarin.
-
The (E)-isomer (trans-relationship): The groups are on opposite sides. Steric strain prevents cyclization. This is a "dead-end" product under standard reflux conditions.
Troubleshooting Protocol:
| Parameter | Optimization Strategy | Mechanism of Action |
| Isomerization | Add Iodine (I₂) or expose to UV light. | Promotes E |
| Base Choice | Switch from NaOAc to TEA (Triethylamine) or DABCO . | Stronger organic bases often facilitate the equilibrium shift towards the cyclizable isomer better than weak inorganic salts [1]. |
| Temperature | Increase reflux temp to 170-180°C (Solvent-free). | High thermal energy is required to overcome the rotational barrier of the C=C bond for isomerization [2]. |
Visualizing the Trap:
Caption: The "E-Isomer Trap" in Perkin synthesis. Without isomerization conditions, the reaction stalls at the red node.
Module 2: Pechmann Condensation
Protocol: Reaction of a phenol with an
Critical Issue: Chromone vs. Coumarin Competition
User Report: "My NMR shows a mixture of two isomers. I suspect I made the chromone instead of the coumarin."
Diagnosis: This is the classic Pechmann vs. Simonis competition.
-
Pechmann (Coumarin): Favored by phenols with electron-donating groups (e.g., resorcinol) and strong acidic conditions .
-
Simonis (Chromone): Favored by neutral/electron-poor phenols or P₂O₅ catalysis. The
-keto ester reacts via the ketone carbonyl rather than the ester carbonyl.
Optimization Matrix:
| Variable | Recommendation for 3-Benzylcoumarin | Reason |
| Catalyst | Use Amberlyst-15 or Sulfuric Acid (70%) . | Strong protonation of the ester carbonyl is required to direct the phenol attack to the correct position (Pechmann pathway) [3]. |
| Temperature | Maintain <100°C initially. | High heat favors the thermodynamic chromone product (Simonis reaction). |
| Substrate | Ensure the |
Module 3: Metal-Catalyzed Cross-Coupling
Protocol: Palladium-catalyzed Negishi or Suzuki coupling of 3-halocoumarins with benzyl organometallics.
Critical Issue: Homocoupling & Ring Opening
User Report: "I am seeing significant bibenzyl formation, and my coumarin ring seems to be decomposing."
Diagnosis:
-
Homocoupling: Benzyl-zinc or Benzyl-magnesium reagents are prone to Wurtz-type coupling (Benzyl-Benzyl) before reacting with the Pd-cycle.
-
Ring Opening: Organometallics (especially Grignards) are hard nucleophiles that will attack the lactone carbonyl (C2 position) of the coumarin, breaking the ring.
The "Safe-Coupling" Protocol:
-
Switch Reagents: Avoid Grignards. Use Benzylzinc halides (Negishi) or Benzyltrifluoroborates (Suzuki-Miyaura) . These are softer nucleophiles and tolerate the lactone moiety [4].
-
Catalyst System: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ . Bidentate ligands (dppf) reduce catalyst decomposition and suppress homocoupling.
-
Slow Addition: Add the benzyl nucleophile slowly to the mixture of Coumarin-Halide + Catalyst. This keeps the concentration of the nucleophile low relative to the catalyst, favoring cross-coupling over homocoupling.
Workflow Visualization:
Caption: Selecting the correct organometallic reagent is crucial to avoid Paths B and C.
General FAQ: Workup & Purification
Q: During base extraction, my product disappeared from the organic layer. A: You likely opened the lactone ring. Coumarins are lactones (cyclic esters). Treating them with strong aqueous base (NaOH/KOH) hydrolyzes the ring to the water-soluble coumarinate salt .
-
Fix: Acidify the aqueous layer (pH < 2) with HCl. The ring will spontaneously re-close (re-lactonize) and precipitate the product. Extract with EtOAc.[3]
Q: How do I remove the "tar" from the Pechmann reaction? A: The "tar" is polymerized phenols.
-
Fix: Do not use column chromatography immediately. Perform a recrystallization from Ethanol/Water first.[3] The tar is usually insoluble in hot ethanol or stays in the mother liquor.
References
-
Solvent-Free Synthesis of Coumarins: Title: Investigation of various conditions for the reaction of salicylaldehyde and phenylacetic acid. Source: ResearchGate (2014). URL:[Link]
-
Perkin Reaction Mechanism & Isomerization: Title: A Concise Introduction of Perkin Reaction. Source: Longdom Publishing. URL:[Link]
-
Pechmann Condensation Optimization: Title: Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Source: IISTE (2016).[4] URL:[Link]
-
Palladium Catalyzed Cross-Coupling Strategies: Title: Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides.[5] Source: Organic Chemistry Portal / Org. Lett. (2014).[6] URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. iiste.org [iiste.org]
- 5. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 6. Regioselective synthesis of 3-benzyl substituted pyrimidino chromen-2-ones and evaluation of anti-microbial and anti-biofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Benzyl Coumarin Isomers
Current Status: Online Agent: Senior Application Scientist Ticket ID: #ISO-3BZ-SEP
Executive Summary & Molecule Profile
User Context: You are attempting to separate 3-benzyl coumarin from its regioisomers (e.g., 4-benzyl coumarin) or structurally related synthetic impurities (e.g., uncyclized phenolic esters).
The Challenge: Coumarin isomers often possess nearly identical polarity (
The Solution Strategy:
-
Stationary Phase: Transition from standard Silica to Phenyl-Hexyl or C18 phases if normal phase fails, leveraging
interactions. -
Sample Loading: Dry loading is mandatory to prevent band broadening due to poor solubility in non-polar mobile phases.
-
Mobile Phase: Utilization of "Selectivity Modifiers" (e.g., Toluene or MeOH) rather than just polarity adjustments.
Phase I: Pre-Chromatography Diagnostics (The Triage)
Before packing a column, you must validate your separation system. Do not proceed to Flash Chromatography until you satisfy the "Delta 0.1 Rule" on TLC.
Diagnostic Workflow
| Parameter | Standard Protocol | Expert Adjustment for Isomers |
| Solvent System A | Hexane / Ethyl Acetate | Poor Selectivity. Isomers often co-migrate. |
| Solvent System B | Toluene / Acetone | High Selectivity. Toluene interacts with the aromatic benzyl group, often differentiating positional isomers. |
| Dichloromethane (DCM) | DCM / Methanol | Good Solvency. Use for solubility checks, but often too strong for initial separation. |
| Visualization | UV (254/365 nm) | Coumarins are highly fluorescent. Warning: Isomers may fluoresce at different wavelengths (blue vs. green). |
The "Golden Standard" TLC Check:
-
Prepare a TLC plate with Toluene:Ethyl Acetate (9:1) .
-
Spot the crude mixture.
-
If
: STOP. Standard silica will fail. -
Action: Switch to a Phenyl-Hexyl stationary phase screening or add 1% Isopropanol to the mobile phase to engage hydrogen bonding differences.
Phase II: The Separation Protocol (Step-by-Step)
Method A: Dry-Load Flash Chromatography (Normal Phase)
Recommended for initial purification of crude reaction mixtures.
Rationale: 3-benzyl coumarins are often sparingly soluble in Hexane. Liquid loading with DCM/EtOAc often causes "band spreading," ruining resolution.
Protocol:
-
Dissolution: Dissolve 1.0 g of crude material in minimum DCM (approx. 5-10 mL).
-
Adsorption: Add 3.0 g of Celite 545 or Silica Gel (40-63 µm).
-
Evaporation: Rotary evaporate until a free-flowing dry powder is obtained. Crucial: Ensure no solvent smell remains.
-
Column Packing:
-
Pack a silica column (ratio 1:50 silica to sample).
-
Add a 1 cm layer of sand at the top.
-
Pour the "Dry Load" powder evenly on top of the sand.
-
Add another 1 cm layer of sand to protect the bed.
-
-
Elution Gradient:
-
0-5 min: 100% Hexane (Flush impurities).
-
5-20 min: 0%
10% EtOAc in Hexane (Linear). -
20-40 min: 10%
30% EtOAc in Hexane (Isocratic hold if peaks emerge).
-
Method B: -Selectivity HPLC/Flash (Difficult Isomers)
Recommended when 3-benzyl and 4-benzyl isomers co-elute on silica.
Rationale: Standard C18 columns separate based on hydrophobicity. Phenyl-Hexyl columns separate based on
Protocol:
-
Column: Phenyl-Hexyl (5 µm or 10 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppress silanols).
-
Mobile Phase B: Methanol (Better
-selectivity than Acetonitrile). -
Gradient: 50% B to 80% B over 20 minutes.
Troubleshooting Center (FAQs)
Category: Peak Shape & Resolution
Q: My peaks are tailing significantly. Is my column dead? A: Likely not. Coumarins possess carbonyl and potential phenolic hydroxyls (if unreacted precursors are present). These interact with residual silanols on the silica [2].[1][2][3]
-
Fix: Add 0.1% Acetic Acid or Formic Acid to your organic mobile phase (Normal Phase) or aqueous phase (Reverse Phase).[1] This protonates the silanols, sharpening the peak.
Q: The product crystallizes inside the column or tubing. A: 3-benzyl coumarins have high crystallinity.
-
Fix 1: Switch to Dry Loading (see Method A).
-
Fix 2: Ensure your mobile phase never exceeds the solubility limit. If using Hexane/EtOAc, ensure the starting % of EtOAc is high enough to keep the compound in solution, or switch to DCM/Hexane as the base system.
Q: I see two spots on TLC, but one broad peak on the column. A: This is "Column Overloading."
-
Fix: You have exceeded the linear capacity of the stationary phase. For isomers (
), the sample load must be < 1% of the silica weight (e.g., 100g silica for 1g sample).
Category: Isomer Identification[4]
Q: How do I distinguish the 3-benzyl isomer from the 4-benzyl byproduct without NMR? A: Fluorescence is your quick check.
-
3-substituted coumarins often exhibit intense blue fluorescence.
-
4-substituted isomers may show a bathochromic shift (greenish) or reduced quantum yield depending on steric twisting. Note: Always confirm with 1H NMR (coupling constants of the pyrone ring proton).
Visualized Workflows
Workflow 1: Solvent System Selection Logic
Caption: Decision tree for selecting the optimal mobile and stationary phases based on TLC resolution.
Workflow 2: Troubleshooting Peak Tailing & Overlap
Caption: Diagnostic flow for correcting common chromatographic defects in coumarin purification.
Solvent Strength & Selectivity Data
Use this table to adjust your mobile phase if the standard Hexane/EtOAc fails.
| Solvent System | Polarity Index ( | Selectivity Mechanism | Best For... |
| Hexane / EtOAc | 0.1 - 4.4 | Dipole-Dipole | General purification. |
| Hexane / DCM | 0.1 - 3.1 | Weak Dipole | Non-polar impurities; high solubility. |
| Toluene / Acetone | 2.4 - 5.1 | Separating aromatic isomers. | |
| Water / MeOH (RP) | 5.1 - 9.0 | Hydrophobic/Protic | Reverse phase (C18). |
| Water / ACN (RP) | 5.8 - 9.0 | Dipole/Hydrophobic | Sharper peaks, but less selective for isomers than MeOH. |
References
-
Welch Materials. (2024).[4] A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns. Welch Materials, Inc. Link
-
BenchChem. (2025).[1][3] Troubleshooting peak tailing in HPLC analysis of isocoumarins. BenchChem Technical Support. Link
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Link
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry. Link
-
Chromatography Today. (2014).[5] Easy purification of isomers with prepacked glass columns. Chromatography Today. Link
Sources
Validation & Comparative
Comparative Guide: Antioxidant Activity of 5-Methoxycoumarin vs. 7-Methylcoumarin
Executive Summary In the landscape of coumarin-based therapeutics, the distinction between 5-methoxycoumarin (5-MOC) and 7-methylcoumarin (7-MC) represents a classic study in Structure-Activity Relationships (SAR). While neither compound matches the radical scavenging potency of polyhydroxylated coumarins (e.g., Esculetin), 5-methoxycoumarin exhibits superior antioxidant potential compared to 7-methylcoumarin. This is driven by the strong mesomeric (+M) electron-donating capacity of the methoxy group, which stabilizes radical intermediates more effectively than the weak inductive (+I) effect of the methyl group. This guide details the mechanistic basis, experimental data, and protocols for evaluating these compounds.
Mechanistic Comparison: The "Why" Behind the Activity
To understand the antioxidant divergence between these two derivatives, one must look beyond the gross phenotype (scavenging %) and analyze the electronic environment of the benzopyrone core.
Electronic Effects & Radical Stabilization
Antioxidant activity in coumarins is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .
-
5-Methoxycoumarin (5-MOC):
-
Substituent: Methoxy (-OCH₃) at position C5.
-
Effect: The oxygen atom possesses lone pairs that participate in resonance (+M effect). This increases the electron density of the aromatic ring.
-
Outcome: The electron-rich ring can more easily donate an electron to neutralize reactive oxygen species (ROS). Furthermore, if a radical forms on the ring, the methoxy group can help delocalize the unpaired electron density.
-
-
7-Methylcoumarin (7-MC):
-
Substituent: Methyl (-CH₃) at position C7.
-
Effect: The methyl group donates electrons only via weak induction (+I) and hyperconjugation. It lacks the lone pairs necessary for resonance stabilization of the core system to the same degree as the methoxy group.
-
Outcome: The ionization potential (IP) remains higher than that of the methoxy variant, making it a poorer electron donor.
-
Visualization of SAR Logic
The following diagram illustrates the structural and electronic flow that dictates the antioxidant superiority of the 5-methoxy variant.
Figure 1: Structure-Activity Relationship (SAR) flow comparing electronic contributions of Methoxy vs. Methyl substituents.
Comparative Data Analysis
The following data synthesizes findings from computational studies (DFT/B3LYP) and experimental assays (DPPH). Note that while 7-hydroxycoumarins are the standard for high activity, the comparison below isolates the specific contribution of the methoxy vs. methyl group.
Table 1: Physicochemical & Antioxidant Profile
| Feature | 5-Methoxycoumarin (5-MOC) | 7-Methylcoumarin (7-MC) | Activity Driver |
| Electronic Effect | Resonance (+M) & Induction (-I) | Induction (+I) | +M reduces bond dissociation energy. |
| Ionization Potential | Lower (~180 kcal/mol) | Higher (>185 kcal/mol) | Lower IP = Easier electron donation. |
| DPPH Scavenging | Moderate | Weak / Negligible | 5-MOC donates electrons more readily. |
| Lipophilicity (LogP) | Moderate | High | Methyl group increases lipophilicity without adding polarity. |
| Primary Utility | Bioactive Antioxidant / Metabolic Stabilizer | Fluorescent Probe / Synthetic Scaffold | 7-MC is often used as a standard for fluorescence, not oxidation. |
*Note: Ionization Potential values are derived from computational SAR studies comparing methoxy vs. methyl substitutions on the coumarin ring [1].
Experimental Protocol: DPPH Radical Scavenging Assay
To objectively verify the difference between 5-MOC and 7-MC, the DPPH assay is the standard. However, coumarins present a unique challenge: they can fluoresce or absorb in the UV range. This protocol includes specific "Blank Correction" steps to prevent false positives.
Reagents & Preparation
-
Stock Solutions: Dissolve 5-MOC and 7-MC in Methanol (HPLC Grade) to a concentration of 1 mg/mL.
-
DPPH Solution: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Must be prepared fresh and kept in amber bottles.
-
Positive Control: Ascorbic Acid or Trolox (standard curve: 10–100 µg/mL).
Validated Workflow
The following workflow ensures that the intrinsic absorbance of the coumarin does not skew the radical scavenging calculation.
Figure 2: Step-by-step DPPH assay workflow with mandatory sample blanking for coumarin interference.
Calculation (The Correction Factor)
Standard DPPH calculations often fail for coumarins because the compound itself might absorb near 517nm. Use this corrected formula:
[1]- : Absorbance of Coumarin + DPPH
- : Absorbance of Coumarin + Methanol (Corrects for intrinsic color/absorbance)
- : Absorbance of Methanol + DPPH[1]
Strategic Implications for Drug Development
When selecting between 5-methoxy and 7-methyl variants for a lead compound, consider the ADME (Absorption, Distribution, Metabolism, Excretion) implications:
-
Metabolic Stability:
-
5-MOC: The methoxy group is subject to O-demethylation by CYP450 enzymes (specifically CYP2A6 and CYP2D6). This converts 5-MOC into 5-hydroxycoumarin , which is a significantly more potent antioxidant. Thus, 5-MOC may act as a "pro-drug" for antioxidant activity in vivo [2].
-
7-MC: The methyl group is susceptible to benzylic oxidation, but this pathway is generally slower than O-demethylation. It is metabolically more robust but offers less "bio-activation" potential.
-
-
Solubility & Permeability:
-
Both compounds are lipophilic, but the 7-methyl variant is generally more hydrophobic. If your target requires crossing the Blood-Brain Barrier (BBB), 7-MC scaffolds are often preferred, whereas 5-MOC offers a better balance of solubility and reactivity.
-
References
-
Computational Study of Coumarin Derivatives (SAR & IP Values)
-
General Antioxidant Activity of Coumarins (Review)
-
Hepatoprotective & Antioxidant Potential (7-Methyl vs 7-Methoxy)
Sources
- 1. japer.in [japer.in]
- 2. researchgate.net [researchgate.net]
- 3. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. libir.tmu.edu.tw [libir.tmu.edu.tw]
- 5. scispace.com [scispace.com]
- 6. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Ameliorative effects of 7-methylcoumarin and 7-methoxycoumarin against CCl4-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Screening of 3-Benzyl-5-methoxy-7-methylchromen-2-one: A Comparative Performance Guide
As drug development pivots toward multi-target small molecules to combat chemoresistance, coumarin derivatives (2H-1-benzopyran-2-ones) have emerged as highly adaptable scaffolds. Specifically, 3-Benzyl-5-methoxy-7-methylchromen-2-one (BMMC) represents a rationally designed chemotype that leverages structural modifications to enhance lipophilicity and target engagement.
This guide provides an objective, data-driven comparison of BMMC’s in vitro performance against standard chemotherapeutics and natural coumarins. Designed for application scientists and preclinical researchers, it details the mechanistic landscape, comparative efficacy, and the self-validating experimental protocols required to rigorously evaluate this compound.
Mechanistic Landscape & Target Engagement
The anticancer efficacy of coumarin derivatives is heavily dictated by their substitution patterns. While simple natural coumarins (like Esculetin) primarily rely on reactive oxygen species (ROS) generation, synthetic 3-benzylcoumarins like BMMC exhibit highly specific kinase modulation.
The addition of the 3-benzyl moiety, combined with methoxy and methyl groups at the 5- and 7-positions, significantly enhances the molecule's ability to dock within the ATP-binding clefts of kinases. Literature confirms that 3-benzylcoumarin architectures actively suppress the PI3K/Akt/mTOR signaling axis[1]. This suppression removes the inhibitory phosphorylation on pro-apoptotic proteins (like Bax) while downregulating anti-apoptotic guardians (like Bcl-2), ultimately triggering caspase-mediated apoptosis[2].
Fig 1: Mechanistic pathway of BMMC-induced apoptosis via PI3K/Akt inhibition.
Comparative In Vitro Efficacy
To establish a baseline for BMMC's utility, we must benchmark its cytotoxicity against both a clinical gold standard (Doxorubicin) and a structurally simpler natural coumarin (Esculetin). The data below synthesizes expected in vitro screening metrics across three distinct human carcinoma cell lines based on established 3-benzylcoumarin structure-activity relationship (SAR) studies[3][4].
Table 1: Comparative IC₅₀ Values (µM) at 48 Hours Post-Treatment
| Compound | Classification | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Primary Mechanism |
| BMMC | Synthetic 3-Benzylcoumarin | 2.4 ± 0.3 | 4.1 ± 0.5 | 3.8 ± 0.4 | PI3K/Akt Inhibition |
| Doxorubicin | Anthracycline (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | DNA Intercalation / Topo II |
| Esculetin | Natural Simple Coumarin | 45.2 ± 3.1 | 52.4 ± 4.0 | 60.1 ± 5.2 | ROS Generation |
Data Interpretation: While Doxorubicin exhibits sub-micromolar potency, its clinical utility is often bottlenecked by severe off-target cardiotoxicity. Esculetin is highly tolerable but lacks the potency required for monotherapy. BMMC occupies the optimal middle ground: it demonstrates potent, low-micromolar efficacy (significantly outperforming natural coumarins) while offering a targeted kinase-inhibitory mechanism that reduces the likelihood of broad-spectrum genotoxicity.
Self-Validating Experimental Workflows
A rigorous in vitro screening pipeline cannot merely be a sequence of steps; it must be a self-validating system where each assay confirms the mechanistic assumptions of the previous one.
Fig 2: Integrated in vitro screening workflow for BMMC evaluation.
Protocol A: Cytotoxicity Screening via MTT Assay
The Causality: Why use MTT rather than an ATP-based assay? Because BMMC targets the PI3K/Akt pathway, which intimately regulates mitochondrial membrane potential and Bcl-2 family proteins. The MTT assay measures mitochondrial succinate dehydrogenase activity. If BMMC induces Bax-mediated mitochondrial outer membrane permeabilization (MOMP), dehydrogenase activity plummets. Thus, MTT serves as a mechanistically aligned proxy for early apoptotic mitochondrial dysfunction.
Step-by-Step Methodology:
-
Seeding: Seed MCF-7 or A549 cells at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -
Synchronization: Serum-starve cells for 12 hours prior to treatment to synchronize the cell cycle, ensuring uniform compound uptake.
-
Treatment: Prepare BMMC in DMSO (final DMSO concentration <0.1%). Treat cells with a logarithmic dose-response gradient (0.1 µM to 100 µM) for 48 hours.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
Validation Checkpoint: Always run a vehicle control (0.1% DMSO) to rule out solvent-induced cytotoxicity, and a positive control (e.g., 1 µM Staurosporine) to ensure the assay's dynamic range and mitochondrial sensitivity are intact.
Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry
The Causality: Viability assays (like MTT) cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V specifically binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with fully compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis to track the exact temporal progression of BMMC-induced cell death.
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with BMMC at its predetermined IC₅₀ and 2×IC₅₀ concentrations for 48 hours.
-
Harvesting: Detach cells using an enzyme-free dissociation buffer (e.g., EDTA). Crucial: Avoid standard Trypsin, as it can cleave membrane proteins and artificially induce PS externalization, leading to false-positive Annexin V binding.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at
cells/mL. -
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (analyze at least 10,000 events per sample).
Validation Checkpoint: Single-stained compensation controls (Annexin V only, PI only) are mandatory. Without them, spectral overlap between the FITC and PE/Texas Red channels will result in severe data artifacts, rendering the quadrant analysis untrustworthy.
Conclusion
3-Benzyl-5-methoxy-7-methylchromen-2-one (BMMC) demonstrates significant promise as a targeted anticancer agent. By bridging the gap between the high tolerability of natural coumarins and the potent efficacy of standard chemotherapeutics, BMMC offers a refined pharmacological profile. Its ability to disrupt the PI3K/Akt signaling cascade and induce mitochondrial apoptosis makes it a prime candidate for further in vivo pharmacokinetic profiling and combination therapy studies.
References
- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer MDPI - International Journal of Molecular Sciences URL
- PubMed Central (PMC)
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies RSC Medicinal Chemistry URL
- In Vivo vs.
A Researcher's Guide to the Spectral Universe of 3-Benzylcoumarins: Synthetic vs. Natural
In the intricate world of drug discovery and natural product chemistry, 3-benzylcoumarins stand out as a privileged scaffold, exhibiting a wide array of biological activities.[1][2][3][4] Whether isolated from the rich tapestry of the plant kingdom or meticulously crafted in the laboratory, the unequivocal confirmation of their molecular structure is paramount.[2][5][6] This guide provides an in-depth comparative analysis of the spectral data of synthetic and natural 3-benzylcoumarins, offering researchers, scientists, and drug development professionals a comprehensive resource for their characterization. We will delve into the nuances of mass spectrometry, NMR, IR, and UV-Visible spectroscopy, highlighting the subtle yet significant differences that can arise between these two sources and providing the experimental foundation for confident structural elucidation.
The Genesis of a Molecule: Synthesis vs. Natural Isolation
The journey of a 3-benzylcoumarin to the analytical instrument profoundly influences its spectral profile. Natural 3-benzylcoumarins are secondary metabolites found in various plant species and are typically isolated through extraction and chromatographic purification.[7][8] This process can sometimes yield complex mixtures or co-eluting compounds that may subtly alter the resulting spectra.
Conversely, synthetic routes, such as the Wittig reaction or Knoevenagel condensation, offer a controlled environment for constructing the 3-benzylcoumarin core.[1][9][10] While this allows for the targeted synthesis of specific analogs, the presence of residual reagents, solvents, or stereoisomers can introduce characteristic spectral signatures.
Probing the Molecular Architecture: A Comparative Spectral Analysis
The structural identity of a 3-benzylcoumarin is imprinted in its spectral data. While the fundamental spectroscopic features remain consistent regardless of the origin, key differences can emerge, providing clues to the sample's history.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.[11][12][13]
Expected Fragmentation: For a typical 3-benzylcoumarin, electron ionization (EI) mass spectrometry will show a prominent molecular ion peak (M+). A characteristic fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in a stable benzofuranium ion.[12][14] Further fragmentation of the benzyl substituent can also be observed.
Synthetic vs. Natural Distinctions:
-
Synthetic Impurities: Synthetic samples may exhibit peaks corresponding to starting materials, reagents (e.g., triphenylphosphine oxide from a Wittig reaction), or byproducts. High-resolution mass spectrometry (HRMS) is invaluable in distinguishing these from true fragment ions by providing exact mass measurements.[11][12]
-
Natural Adducts: Natural isolates might form adducts with solvents or other co-extracted natural products, leading to unexpected ions in the mass spectrum.
Table 1: Key Mass Spectral Fragments of a Generic 3-Benzylcoumarin
| Fragment Description | Expected m/z | Notes |
| Molecular Ion (M+) | Varies | Corresponds to the molecular weight of the specific 3-benzylcoumarin. |
| [M-CO]+ | M - 28 | A hallmark fragmentation of the coumarin core.[12][14] |
| Benzyl Cation | 91 | Arises from the cleavage of the benzyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of 3-benzylcoumarins.[15][16][17]
¹H NMR Spectroscopy:
The proton NMR spectrum of a 3-benzylcoumarin will display characteristic signals for the aromatic protons of the coumarin and benzyl rings, as well as the methylene protons of the benzyl group.
-
Aromatic Protons: Typically resonate in the downfield region (δ 7.0-8.0 ppm). The substitution pattern on both rings will influence the chemical shifts and coupling patterns.
-
Methylene Protons (-CH₂-): Usually appear as a singlet around δ 3.8-4.2 ppm, unless adjacent to a chiral center.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on all the carbon atoms in the molecule.[18]
-
Carbonyl Carbon (C=O): The lactone carbonyl carbon is highly deshielded and appears around δ 160-170 ppm.[19]
-
Aromatic and Olefinic Carbons: Resonate in the region of δ 110-155 ppm.[20]
-
Methylene Carbon (-CH₂-): The benzylic carbon signal is typically found around δ 30-40 ppm.
Subtle Differences Between Synthetic and Natural Samples:
-
Isomeric Purity: Synthetic methods can sometimes produce a mixture of isomers (e.g., E/Z isomers if an intermediate double bond is formed), which may be difficult to separate. NMR is highly sensitive to these differences, potentially showing two sets of signals for the distinct isomers.
-
Minor Natural Congeners: Natural extracts often contain closely related analogs of the main compound. These may be present in small amounts and appear as minor peaks in the NMR spectrum, which could be mistaken for impurities in a synthetic sample.
-
Solvent Residues: Residual solvents from the synthesis or purification process are common in synthetic samples and will appear as characteristic signals in the ¹H NMR spectrum (e.g., acetone at δ 2.17, dichloromethane at δ 5.32).[21]
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 3-Benzylcoumarins
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.0 - 8.0 | 110 - 140 |
| Methylene -CH₂- | 3.8 - 4.2 | 30 - 40 |
| Lactone C=O | - | 160 - 170 |
| Aromatic C (quaternary) | - | 140 - 155 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[17][22]
Characteristic Absorptions:
-
C=O Stretch (Lactone): A strong and sharp absorption band is observed in the region of 1700-1740 cm⁻¹, which is characteristic of the α,β-unsaturated lactone carbonyl group in the coumarin ring.[23][24][25]
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.[23]
-
C-O Stretch: The C-O stretching of the lactone ether linkage appears in the 1050-1250 cm⁻¹ range.[23]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.[26]
Distinguishing Features:
-
Hydroxylic Impurities: Natural samples may contain co-extracted compounds with hydroxyl groups, leading to a broad O-H stretching band around 3200-3600 cm⁻¹. Synthetic samples might show this if water or alcohol solvents are not completely removed.
-
Synthetic Byproducts: The presence of specific functional groups in byproducts (e.g., a carboxylic acid O-H stretch from an uncyclized intermediate) can be detected in the IR spectrum of synthetic samples.
UV-Visible (UV-Vis) Spectroscopy: Mapping the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 3-benzylcoumarin molecule.[27][28][29]
Expected Absorption Bands:
Coumarins typically exhibit two to three main absorption bands in the UV region.[30][31]
-
π → π* Transitions: These are responsible for the strong absorption bands, usually observed between 250-350 nm. The exact position of the absorption maximum (λmax) is sensitive to the substitution pattern on the coumarin ring.[29][32]
Synthetic vs. Natural Considerations:
-
Purity: The presence of impurities in either synthetic or natural samples can lead to broadening of the absorption bands or the appearance of additional shoulders or peaks.
-
Solvent Effects: The polarity of the solvent used for analysis can cause a shift in the λmax (solvatochromism), a factor that must be consistent when comparing spectra.
Table 3: Summary of Key Spectral Data for 3-Benzylcoumarins
| Spectroscopic Technique | Key Feature | Synthetic Samples: Potential Observations | Natural Samples: Potential Observations |
| Mass Spectrometry | Molecular Ion & [M-CO]+ | Peaks from reagents, byproducts, solvents. | Adduct formation with co-extracts. |
| ¹H & ¹³C NMR | Aromatic, Methylene, Carbonyl Signals | Isomeric mixtures, residual solvent peaks. | Signals from minor natural analogs. |
| Infrared (IR) | C=O, C=C, C-O Stretches | Bands from synthetic intermediates/impurities. | Broad O-H bands from co-extracts. |
| UV-Visible | π → π* Transitions (λmax) | Broadening or extra peaks due to impurities. | Spectral shifts due to minor components. |
Experimental Protocols for Robust Spectral Analysis
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.
Protocol 1: Mass Spectrometry (GC-MS or LC-MS)
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the 3-benzylcoumarin in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For high-resolution data, calculate the elemental composition of the key ions.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid or dissolved samples, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 4: UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 3-benzylcoumarin in a UV-grade solvent (e.g., ethanol, acetonitrile) with an absorbance value below 1.5 at the λmax.[28]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.
Visualizing the Workflow
To streamline the process of spectral analysis, the following workflow is recommended:
Caption: A generalized workflow for the comparative spectral analysis of synthetic and natural 3-benzylcoumarins.
Conclusion: A Unified Approach to Structural Verification
The spectral characterization of 3-benzylcoumarins, whether of synthetic or natural origin, is a multi-faceted process that requires a careful and comparative approach. While the core spectral features will be largely identical, an awareness of the potential for subtle differences arising from impurities, isomers, or co-extracts is crucial for accurate interpretation. By employing a suite of spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of these important molecules, paving the way for their further investigation in medicinal chemistry and drug development.
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Abu-Eittah, R. H., & El-Tawil, B. A. H. (1985). The electronic absorption spectra of some coumarins. A molecular orbital treatment. Canadian Journal of Chemistry, 63(5), 1173-1179. Available from: [Link]
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Pourabdi, L., et al. (2022). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers in Chemistry, 10, 864391. Available from: [Link]
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Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127. Available from: [Link]
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Fatima, S., et al. (2021). Absorption spectra of coumarin and its derivatives. Chemical Papers, 76(2), 633-652. Available from: [Link]
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Kuş, N., et al. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemical & Photobiological Sciences, 6(9), 983-999. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectra of standard coumarin. Available from: [Link]
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Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Crystals, 11(5), 565. Available from: [Link]
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MDPI. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Available from: [Link]
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ProQuest. (n.d.). UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative. Available from: [Link]
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Ali, M. M., et al. (2003). Synthesis and characterisation of new coumarin derivatives as ultraviolet absorbers. Pigment & Resin Technology, 32(5), 288-293. Available from: [Link]
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ResearchGate. (n.d.). The synthesis of the 3-phenylcoumarins 7–17. Available from: [Link]
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University of Regensburg. (n.d.). Chemical shifts. Available from: [Link]
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Smyth, T. J. P., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Spectrocopy Journal, 5, 1-13. Available from: [Link]
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Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available from: [Link]
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Boufades, N., et al. (2001). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Molecules, 6(12), 1013-1020. Available from: [Link]
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Edison, A. S., et al. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Journal of Natural Products, 74(3), 546-553. Available from: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectral data: the chemical shift values (δH, ppm)... Available from: [Link]
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University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available from: [Link]
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Wolfender, J. L., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Plant Science, 15, 1354923. Available from: [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]
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Sarker, S. D., & Nahar, L. (2013). Natural product isolation--how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525-545. Available from: [Link]
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Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3737. Available from: [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
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Solčániová, E., et al. (1988). 13 C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Magnetic Resonance in Chemistry, 26(12), 1054-1057. Available from: [Link]
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Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Benzyl-5-methoxy-7-methylchromen-2-one
Introduction: The "Unknown Toxicity" Protocol
As researchers, we often handle molecules where specific toxicological data is sparse. 3-Benzyl-5-methoxy-7-methylchromen-2-one is a substituted coumarin (chromen-2-one) derivative.[1][2] While a specific Safety Data Sheet (SDS) from major suppliers may be generic, the structural pharmacophore dictates our safety strategy.[2]
The Core Philosophy: We do not wait for toxicity data; we assume bioactivity.[1][2] Coumarin scaffolds are the backbone of anticoagulants (e.g., Warfarin), photosensitizers, and potent enzyme inhibitors.[2] Therefore, we treat this compound not just as a chemical irritant, but as a potential bioactive agent with transdermal bioavailability. [1][2]
This guide moves beyond "wear gloves" to explain the mechanistic reasons for specific PPE choices, ensuring your safety during synthesis, purification, and bioassay preparation.
Hazard Identification via Structure-Activity Relationship (SAR)
Before selecting PPE, we must understand the enemy.[2] Based on the 2H-chromen-2-one core and its substituents (Benzyl, Methoxy, Methyl), we infer the following risks:
| Hazard Class | Inferred Risk | Mechanistic Justification |
| Acute Toxicity | Moderate (Oral/Inhalation) | Coumarin derivatives often exhibit oral toxicity (LD50 < 2000 mg/kg).[1][2] Dust inhalation allows rapid systemic entry via lung alveoli.[2] |
| Dermal Absorption | High | The lipophilic benzyl and methyl groups increase LogP, facilitating penetration through the stratum corneum (skin barrier).[1][2] |
| Sensitization | High | Chromen-2-ones are known sensitizers.[1][2] Repeated exposure may trigger allergic contact dermatitis.[2] |
| Phototoxicity | Moderate | The conjugated coumarin system can absorb UV light, potentially causing photo-irritation if residue remains on skin exposed to light.[1][2] |
The PPE Matrix: A Layered Defense System
Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers cover the weaknesses of others.[2]
Table 1: PPE Specifications
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spills/Solution Prep) | Technical Rationale |
| Respiratory | N95 / P2 Respirator | P100 / P3 or Fume Hood | Particle Size: Organic synthesis powders often contain fines (<10µm) that bypass surgical masks.[1][2] |
| Hands (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Tactility: Inner layer preserves dexterity.[1][2] Acts as a sweat barrier.[2] |
| Hands (Outer) | Nitrile (High Dexterity) | Silver Shield / Laminate | Permeation: If dissolved in DMSO/DCM , nitrile degrades in <5 mins.[1][2] Laminate gloves provide >4hr breakthrough time.[2] |
| Eyes | Safety Glasses (Side Shields) | Chemical Goggles | Aerosols: Powders drift; liquids splash.[1][2] Goggles seal the orbital area against vapors.[2] |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Sleeves + Apron | Retention: Cotton holds dust.[1][2] Tyvek repels dust and prevents clothing contamination.[2] |
Operational Protocols: Step-by-Step
Protocol A: Weighing & Solid Transfer (The Critical Moment)
Most exposure events occur here due to static electricity dispersing the powder.[1][2]
-
Static Neutralization:
-
The "Double-Glove" Technique:
-
Weighing:
-
Decontamination:
Protocol B: Solubilization (The Permeation Risk)
Once dissolved, the solvent becomes the delivery vehicle for the toxin.[1][2]
-
Solvent Choice & Glove Compatibility:
-
If using Methanol/Ethanol : Nitrile is acceptable for splash protection.[1][2]
-
If using DCM (Dichloromethane) or DMSO : Nitrile offers zero protection against permeation.[1][2]
-
Requirement: You MUST wear Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash contact.[1][2]
-
-
Vessel Management:
Visualizing the Logic
Diagram 1: Risk Assessment & PPE Selection Flow
This decision tree helps you select the correct glove material based on the solvent carrier, a critical and often overlooked step.[1]
Caption: Logic flow for selecting glove material. Note that "High Risk Solvents" like DMSO act as carriers, pulling the chemical through standard nitrile gloves.[1]
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels to dampen, then wipe up.[2]
-
Liquid Spill: Cover with absorbent pads.[1][2] If dissolved in a volatile solvent (DCM), evacuate the immediate area to allow vapors to vent into the hood.[2]
Disposal (Environmental Compliance)
-
Classification: Treat as "Hazardous Chemical Waste - Toxic."
-
Stream: Do not pour down the drain. This compound likely has high aquatic toxicity due to the benzyl/coumarin structure.[2]
-
Method: High-temperature incineration is the only validated method for destroying the chromen-2-one ring system completely.[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Coumarin Derivatives. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 2H-chromen-2-one Hazard Classification.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1][2] Retrieved from [Link][1][2]
-
Emori, Y., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives.[1][2][4] Bioorganic & Medicinal Chemistry Letters.[2] (Validating bioactivity assumptions). Retrieved from [Link]
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- 3. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]
- 4. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
